molecular formula C14H20FNO3 B152941 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol CAS No. 862466-16-8

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

Cat. No.: B152941
CAS No.: 862466-16-8
M. Wt: 269.31 g/mol
InChI Key: DUIAONVVNKFUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is a protected amino alcohol building block of significant value in medicinal chemistry and organic synthesis. Its structure, featuring a Boc-protected amine and a fluorophenyl group, makes it a versatile intermediate in the development of Active Pharmaceutical Ingredients (APIs), particularly for neurological disorders such as antidepressants and anxiolytics . The 4-fluorophenyl moiety is a critical pharmacophore that enhances binding affinity to specific biological receptors, improving the potency and selectivity of candidate drug molecules . The presence of the acid-labile Boc group provides a robust protective strategy for the amine functionality, allowing for precise and sequential reactions in multi-step synthetic schemes and ensuring orthogonal reactivity when constructing complex architectures . This compound is extensively employed in the preparation of peptidomimetics and other biologically active molecules where chiral control is paramount . The γ-amino alcohol moiety is also recognized as a significant antimalarial chemotype, indicating its potential utility in antiparasitic drug discovery programs . As a key chiral synthon, it facilitates the exploration of novel structure-activity relationships and contributes to the development of next-generation therapeutics, offering researchers a reliable and high-quality intermediate for advanced chemical synthesis .

Properties

IUPAC Name

tert-butyl N-[1-(4-fluorophenyl)-3-hydroxypropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(8-9-17)10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIAONVVNKFUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646962
Record name tert-Butyl [1-(4-fluorophenyl)-3-hydroxypropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862466-16-8
Record name tert-Butyl [1-(4-fluorophenyl)-3-hydroxypropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol (CAS No. 862466-16-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is a chiral amino alcohol derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a Boc-protected amine, a fluorinated phenyl ring, and a primary alcohol, offers multiple points for chemical modification, making it a versatile intermediate for the synthesis of complex molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), often enhancing metabolic stability and receptor binding affinity. This guide provides a summary of the available technical data on this compound.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. This data is essential for its handling, storage, and use in synthetic protocols.

PropertyValueReference
CAS Number 862466-16-8[1][2]
Molecular Formula C₁₄H₂₀FNO₃
Molecular Weight 269.31 g/mol
Appearance White to off-white solid
Purity ≥95%[2]

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not widely available in public literature, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible synthetic route is outlined below.

Logical Synthesis Workflow

The synthesis would likely involve the reduction of a corresponding β-amino acid or ester, which in turn can be synthesized from 4-fluorobenzaldehyde.

G cluster_0 Synthesis of Precursor cluster_1 Boc Protection and Reduction 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde β-Amino ester β-Amino ester 4-Fluorobenzaldehyde->β-Amino ester 1. Mannich-type reaction 2. Esterification Boc-protected β-Amino ester Boc-protected β-Amino ester β-Amino ester->Boc-protected β-Amino ester Boc₂O, base This compound This compound Boc-protected β-Amino ester->this compound Reduction (e.g., LiAlH₄ or NaBH₄)

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and characterization of this compound are not readily found in the searched scientific literature. Researchers planning to synthesize this compound would need to adapt general procedures for the synthesis of analogous Boc-protected amino alcohols.

General Protocol for Boc Protection of an Amino Alcohol:

  • Dissolve the amino alcohol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, diisopropylethylamine) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture, typically at 0 °C, and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a mild aqueous acid (e.g., ammonium chloride solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Ester Reduction:

  • Suspend a reducing agent (e.g., lithium aluminum hydride) in a dry ethereal solvent (e.g., diethyl ether, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the ester in the same dry solvent to the cooled suspension.

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it with the reaction solvent.

  • Dry the filtrate over an anhydrous drying agent, filter, and concentrate to yield the alcohol.

  • Purify as needed by column chromatography or recrystallization.

Characterization

Comprehensive analytical data such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry for this compound are not available in the public domain. For researchers synthesizing this compound, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the Boc group (a singlet around 1.4 ppm), the aromatic protons of the 4-fluorophenyl group (multiplets in the aromatic region), and the aliphatic protons of the propanol backbone.

  • ¹³C NMR: Resonances for the carbonyl and quaternary carbons of the Boc group, the carbons of the 4-fluorophenyl ring (with characteristic C-F coupling), and the aliphatic carbons.

  • FT-IR: Characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, the O-H stretch of the alcohol, and C-F bond vibrations.

  • Mass Spectrometry: The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical agents. The 4-fluorophenyl moiety is a common feature in drugs targeting the central nervous system.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been directly linked to this compound itself, its derivatives are often designed to interact with various receptors and enzymes. The logical relationship for its use in drug discovery is depicted below.

G Start This compound Modification Chemical Modification (e.g., oxidation, etherification, amination) Start->Modification Library Library of Derivatives Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead API Active Pharmaceutical Ingredient (API) Lead->API

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a strategically important building block for the synthesis of pharmaceutical compounds. While detailed public data on its synthesis and biological activity is limited, its chemical structure suggests significant potential for the development of novel therapeutics. Further research and publication of experimental data would be highly beneficial to the scientific community.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the chiral amino alcohol, 3-(tert-butoxycarbonyl-amino)-3-(4-fluorophenyl)-1-propanol. This compound is a valuable intermediate in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) targeting neurological disorders. Due to the presence of a Boc-protected amine and a fluorophenyl group, it serves as a crucial building block for creating complex molecules with potential therapeutic applications, such as neurotransmitter modulators. This document compiles available experimental data, predicted properties, and detailed experimental protocols for the characterization of this and similar molecules.

Chemical Identity and General Properties

IUPAC Name: tert-butyl (1-(4-fluorophenyl)-3-hydroxypropyl)carbamate

Synonyms: 3-(Boc-Amino)-3-(4-fluorophenyl)-1-propanol

CAS Number: 862466-16-8

Chemical Structure:

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₀FNO₃[1]
Molecular Weight 269.31 g/mol [1]
Appearance Not explicitly reported; likely a solid or oil at room temperature.-
Storage 2-8°C[1]

Physicochemical Data

Direct experimental data for this compound is limited in publicly available literature. Therefore, this section presents a combination of reported data for the target compound, experimental data for structurally similar analogs, and computationally predicted values to provide a comprehensive profile.

Table 2: Physicochemical Properties of this compound and Analogous Compounds

PropertyThis compound3-amino-3-phenyl-1-propanol (Analog)(S)-2-(Boc-amino)-3-phenyl-1-propanol (Analog)3-(Boc-amino)-1-propanol (Analog)
Melting Point (°C) Not Reported70-77[2]94-96[3]Liquid at room temp.[4]
Boiling Point (°C) 407.8[1]293 (at 760 mmHg)Not ReportedNot Reported
Density (g/mL) Not ReportedNot ReportedNot Reported1.025 (at 20°C)[4]
Refractive Index (n20/D) Not ReportedNot ReportedNot Reported1.453[4]
Predicted LogP 2.31 (consensus)---
Predicted Solubility (LogS) -3.10 (moderately soluble)---
Predicted pKa (basic) Not reliably predicted for Boc-amine~9.5 (for primary amine)--

Predicted values were obtained using publicly available prediction software (e.g., SwissADME) and are intended for estimation purposes.

Experimental Protocols

This section details standard experimental methodologies for determining the key physicochemical properties outlined above.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the dried, powdered sample is loaded into a glass capillary tube, sealed at one end, to a height of 2-3 mm. The sample is compacted by tapping the tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Boiling Point Determination (OECD 103)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

  • Apparatus: An ebulliometer or a dynamic vapor pressure apparatus is used.

  • Procedure: The liquid sample is heated, and the temperature and vapor pressure are recorded.

  • Determination: The boiling point at a given pressure is the temperature at which the measured vapor pressure equals that pressure. The normal boiling point is determined by measuring the boiling temperature at various pressures and extrapolating to standard atmospheric pressure (101.325 kPa).

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a given solvent (e.g., water, buffer).

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve is used for accurate quantification.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Methodology:

  • Solution Preparation: A solution of the compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point(s) on the curve.

LogP Determination (Reverse-Phase HPLC Method)

Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.

Methodology:

  • System Setup: A reverse-phase HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with known LogP values are injected, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known LogP values.

  • Sample Analysis: The target compound is injected under the same chromatographic conditions, and its retention time is measured.

  • Calculation: The log k' of the target compound is calculated from its retention time and the void time of the column. The LogP of the target compound is then determined from the calibration curve.

Synthesis and Potential Biological Activity

General Synthesis of Boc-Protected Amino Alcohols

The synthesis of this compound typically involves the protection of the amino group of the corresponding amino alcohol, 3-amino-3-(4-fluorophenyl)-1-propanol, with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product AminoAlcohol 3-amino-3-(4-fluorophenyl)-1-propanol Mixing Mixing and Stirring (Room Temperature) AminoAlcohol->Mixing BocAnhydride Di-tert-butyl dicarbonate (Boc)₂O BocAnhydride->Mixing Base Base (e.g., Triethylamine) Base->Mixing Solvent Solvent (e.g., Dichloromethane) Solvent->Mixing Extraction Aqueous Work-up & Extraction Mixing->Extraction Reaction Mixture Purification Purification (e.g., Chromatography) Extraction->Purification Crude Product FinalProduct This compound Purification->FinalProduct Purified Product

General workflow for Boc protection of an amino alcohol.
Potential Biological Activity and Mechanism of Action

Amino alcohols with phenyl or substituted phenyl groups are known to interact with various targets in the central nervous system (CNS). The structural similarity of 3-amino-3-(4-fluorophenyl)-1-propanol to known psychoactive compounds suggests its potential as a modulator of neurotransmitter systems. Specifically, this class of compounds has been investigated for their interaction with monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), as well as GABA-A receptors.

The general mechanism involves the binding of these small molecules to the transporter proteins, which can either inhibit the reuptake of neurotransmitters from the synaptic cleft or act as a substrate themselves, leading to altered neurotransmitter levels and subsequent downstream signaling. The fluorophenyl moiety can influence binding affinity and selectivity for different transporters.

Neurotransmitter_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter) Neurotransmitter Neurotransmitter Vesicle->Neurotransmitter Release Transporter Neurotransmitter Transporter (e.g., DAT, SERT) Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Compound Amino Alcohol Derivative Compound->Transporter Inhibition/ Modulation Signal Signal Transduction Receptor->Signal

Modulation of neurotransmitter transporters by amino alcohol derivatives.

Conclusion

This compound is a compound of significant interest in medicinal chemistry. While comprehensive experimental data on its physicochemical properties are not yet widely available, this guide provides a foundational understanding through data from analogous compounds, predicted values, and detailed experimental protocols for its characterization. The provided information on its synthesis and potential biological activity highlights its importance as a building block for novel therapeutics, particularly those targeting the central nervous system. Further research is warranted to fully elucidate the experimental physicochemical profile and biological activity of this promising molecule.

References

Synthesis of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol, a valuable chiral building block in pharmaceutical and medicinal chemistry. This guide details the common synthesis precursors, experimental methodologies, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of a chiral amino alcohol moiety, a fluorinated aromatic ring, and a Boc-protecting group makes it a versatile synthon. The tert-butyloxycarbonyl (Boc) group provides a stable yet easily removable protection for the amine, allowing for selective transformations at other parts of the molecule.[1][2][3] The 4-fluorophenyl group is a common feature in many pharmaceuticals, often enhancing metabolic stability and binding affinity to target proteins.

The synthesis of this compound typically proceeds through a two-step sequence involving the protection of a precursor amino acid followed by the reduction of the carboxylic acid functionality.

Core Precursors and Reagents

The primary precursor for the synthesis of the target molecule is 3-amino-3-(4-fluorophenyl)propanoic acid .[4][5][6] This non-proteinogenic amino acid provides the essential carbon skeleton and the stereocenter of the final product. The key reagents required for the synthesis are:

  • Di-tert-butyl dicarbonate ((Boc)₂O): The most common reagent for the introduction of the Boc protecting group.[2][3]

  • A suitable base: Such as sodium bicarbonate, sodium hydroxide, or triethylamine, to facilitate the Boc-protection reaction.[2]

  • A reducing agent: Capable of reducing a carboxylic acid to a primary alcohol. Common choices include sodium borohydride in combination with an activating agent or a borane complex.[7]

A comprehensive list of materials and their typical roles is provided in the table below.

Material Chemical Name Formula Role
Precursor3-Amino-3-(4-fluorophenyl)propanoic acidC₉H₁₀FNO₂Starting material
Protecting GroupDi-tert-butyl dicarbonateC₁₀H₁₈O₅Amine protection
BaseSodium BicarbonateNaHCO₃Catalyst for Boc protection
Reducing AgentSodium BorohydrideNaBH₄Reduction of carboxylic acid
Activating AgentIodineI₂In situ borane formation
SolventTetrahydrofuran (THF)C₄H₈OReaction medium
SolventDichloromethane (DCM)CH₂Cl₂Extraction
AcidDilute Hydrochloric AcidHClWorkup
Drying AgentAnhydrous Sodium SulfateNa₂SO₄Removal of water

Synthetic Pathway Overview

The synthesis of this compound can be logically divided into two primary stages:

  • N-Boc Protection: The amino group of 3-amino-3-(4-fluorophenyl)propanoic acid is protected using di-tert-butyl dicarbonate.

  • Carboxylic Acid Reduction: The carboxylic acid moiety of the resulting N-Boc protected amino acid is reduced to a primary alcohol.

Synthesis_Workflow Precursor 3-Amino-3-(4-fluorophenyl)propanoic acid Boc_Protection N-Boc Protection ((Boc)₂O, Base) Precursor->Boc_Protection Intermediate 3-(Boc-amino)-3-(4-fluorophenyl)propanoic acid Boc_Protection->Intermediate Reduction Carboxylic Acid Reduction (Reducing Agent) Intermediate->Reduction Product This compound Reduction->Product

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound.

Step 1: Synthesis of 3-(Boc-amino)-3-(4-fluorophenyl)propanoic acid

This procedure details the protection of the amino group of the starting material.

Materials:

  • 3-Amino-3-(4-fluorophenyl)propanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1M Hydrochloric acid

Procedure:

  • Dissolve 3-amino-3-(4-fluorophenyl)propanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Continue stirring the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield 3-(Boc-amino)-3-(4-fluorophenyl)propanoic acid as a solid, which can be further purified by recrystallization if necessary.

Parameter Value Reference
Reaction Time12 - 24 hoursGeneral procedure
TemperatureRoom TemperatureGeneral procedure
Typical Yield> 90%[2]
Purity> 95%[5]
Step 2: Synthesis of this compound

This procedure describes the reduction of the carboxylic acid to the primary alcohol. A common method involves the in situ generation of a borane reducing agent from sodium borohydride and iodine.[7]

Materials:

  • 3-(Boc-amino)-3-(4-fluorophenyl)propanoic acid

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a stirred suspension of sodium borohydride (2.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-(Boc-amino)-3-(4-fluorophenyl)propanoic acid (1.0 eq) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of iodine (1.0 eq) in anhydrous THF dropwise. Effervescence may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol until the gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Parameter Value Reference
Reaction Time4 - 6 hours at reflux[7]
Temperature0 °C to Reflux[7]
Typical Yield70 - 85%[7]
Purity> 98% after chromatographyGeneral procedure

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression where a reactive functional group (the amine) is first protected to prevent it from interfering with the subsequent reduction step.

Logical_Relationship Start Starting Material: 3-Amino-3-(4-fluorophenyl)propanoic acid Protect Protect Amine (Boc Anhydride) Start->Protect Isolate_Intermediate Isolate Protected Intermediate Protect->Isolate_Intermediate Reduce Reduce Carboxylic Acid Isolate_Intermediate->Reduce Purify Purify Final Product Reduce->Purify Final_Product Final Product: This compound Purify->Final_Product

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that relies on well-established organic transformations. The key to a successful synthesis lies in the careful execution of the Boc protection and the subsequent reduction of the carboxylic acid. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable synthetic intermediate.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Reference: 3-(tert-Butoxycarbonylamino)-3-(4-fluorophenyl)-1-propanol Molecular Formula: C₁₄H₂₀FNO₃ CAS Number: 862466-16-8[1]

Introduction:

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is a chiral amino alcohol derivative of significant interest in organic synthesis and medicinal chemistry. The presence of a Boc-protected amine, a hydroxyl group, and a fluorinated aromatic ring makes it a versatile building block for the synthesis of various pharmaceutical compounds and complex organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Data

A thorough search of available scientific literature and spectral databases did not yield experimentally determined ¹H and ¹³C NMR data specifically for this compound. While NMR data for structurally related compounds are available, direct spectral information for the target molecule could not be located.

Therefore, the following sections will provide a predicted analysis of the expected ¹H and ¹³C NMR spectra based on the chemical structure of this compound and typical chemical shift values for analogous functional groups. This predictive analysis serves as a guide for researchers who may synthesize this compound and require a reference for its characterization.

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum of this compound would exhibit distinct signals corresponding to the various protons in the molecule. The predicted chemical shifts (δ) are given in parts per million (ppm) relative to a standard reference.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-Ar (aromatic)7.00 - 7.40Multiplet4H
H-N (amide)~5.0 - 6.0Broad Singlet1H
H-3 (methine)~4.8 - 5.2Multiplet1H
H-1 (methylene)~3.6 - 3.8Multiplet2H
H-2 (methylene)~1.8 - 2.1Multiplet2H
-C(CH₃)₃ (Boc)~1.40Singlet9H
-OH (hydroxyl)VariableBroad Singlet1H

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. The predicted chemical shifts are as follows:

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Boc carbonyl)~155 - 157
C-Ar (fluorine-bearing)~160 - 164 (d, ¹JCF)
C-Ar (ipso)~138 - 142
C-Ar (ortho to F)~114 - 116 (d, ²JCF)
C-Ar (meta to F)~128 - 130 (d, ³JCF)
C-Boc (quaternary)~79 - 81
C-1 (methylene)~60 - 63
C-3 (methine)~50 - 55
C-2 (methylene)~35 - 40
-C(CH₃)₃ (Boc)~28

Experimental Protocols

While specific experimental data for the target compound is unavailable, a general protocol for acquiring ¹H and ¹³C NMR spectra is provided below.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer and Parameters:

  • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR:

    • Set the spectral width to approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Structural Representation and NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon environments that would be observed in the NMR spectra.

References

In-Depth Mass Spectrometry Analysis of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol, a valuable chiral intermediate in organic synthesis, particularly for the development of active pharmaceutical ingredients (APIs). Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and structural confirmation. This document outlines a comprehensive analytical workflow, predicted fragmentation patterns based on electrospray ionization (ESI), and a detailed experimental protocol.

Introduction

This compound (Molecular Formula: C₁₄H₂₀FNO₃, Molecular Weight: 269.31 g/mol ) is a key building block in medicinal chemistry.[1] Its structure, featuring a Boc-protected amine, a hydroxyl group, and a fluorophenyl moiety, dictates its characteristic fragmentation in the mass spectrometer. Electrospray ionization (ESI) is the preferred method for analyzing such polar, non-volatile compounds, typically yielding a protonated molecular ion [M+H]⁺ in positive ion mode. Subsequent tandem mass spectrometry (MS/MS) experiments provide structural insights through collision-induced dissociation (CID).

Predicted Mass Spectrometry Data

Predicted m/zProposed Ion Structure / FormulaDescription of Neutral Loss
270.15[C₁₄H₂₁FNO₃]⁺Protonated Molecular Ion [M+H]⁺
214.10[C₁₀H₁₂FNO₂]⁺Loss of isobutylene (C₄H₈) from the Boc group
170.12[C₉H₁₃FNO]⁺Loss of the entire Boc group (C₅H₉O₂)
153.09[C₉H₁₀FN]⁺Loss of the Boc group and water (H₂O)
123.05[C₇H₅FN]⁺Cleavage of the propanol backbone
109.04[C₆H₄F]⁺Fluorophenyl cation
57.07[C₄H₉]⁺tert-Butyl cation from the Boc group

Proposed Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion of this compound is anticipated to follow several key pathways, primarily initiated by the lability of the tert-butoxycarbonyl (Boc) protecting group.

A logical representation of these fragmentation relationships is presented below:

G M [M+H]⁺ m/z = 270.15 F1 [M+H - C₄H₈]⁺ m/z = 214.10 M->F1 - C₄H₈ F2 [M+H - C₅H₉O₂]⁺ m/z = 170.12 M->F2 - C₅H₉O₂ F3 [M+H - C₅H₉O₂ - H₂O]⁺ m/z = 153.09 F2->F3 - H₂O F4 [C₇H₅FN]⁺ m/z = 123.05 F2->F4 - C₂H₅OH

Caption: Predicted fragmentation pathway of protonated this compound.

Experimental Protocols

The following section details a typical experimental protocol for the analysis of this compound using ESI-MS.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of 50:50 (v/v) acetonitrile and water. To promote protonation, add 0.1% formic acid to the final solution.

Mass Spectrometry Conditions
  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI (+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 120 - 150 °C

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

  • Desolvation Temperature: 350 - 450 °C

  • Mass Range (MS1): m/z 50 - 500

  • Collision Gas: Argon

  • Collision Energy (MS/MS): Ramped from 10 - 40 eV to observe the fragmentation pattern.

Analytical Workflow

The overall workflow for the mass spectrometry analysis of this compound can be visualized as a multi-step process, from initial sample handling to final data interpretation.

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep1 Weigh Compound prep2 Prepare Stock Solution (1 mg/mL) prep1->prep2 prep3 Dilute to Working Solution (1-10 µg/mL with 0.1% Formic Acid) prep2->prep3 analysis1 Infusion via Syringe Pump prep3->analysis1 analysis2 ESI-MS Scan (Full Scan) analysis1->analysis2 analysis3 Select [M+H]⁺ Ion analysis2->analysis3 analysis4 Tandem MS (MS/MS) Scan analysis3->analysis4 data1 Identify Molecular Ion analysis4->data1 data2 Analyze Fragment Ions data1->data2 data3 Confirm Structure data2->data3

Caption: General workflow for the ESI-MS analysis of this compound.

This guide provides a foundational understanding for the mass spectrometric analysis of this compound. The predicted data and proposed methodologies offer a robust starting point for researchers in pharmaceutical development and quality control. Experimental conditions may require further optimization based on the specific instrumentation used.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FT-IR Spectrum of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of this compound. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predictive analysis based on the characteristic vibrational frequencies of its constituent functional groups. This information is crucial for researchers in organic synthesis and drug development for structural confirmation and purity assessment.

Predicted FT-IR Spectral Data

The structure of this compound contains several key functional groups: a primary alcohol (-OH), a Boc-protected secondary amine (-NH-Boc), an aromatic ring, and a carbon-fluorine bond. Each of these groups exhibits characteristic absorption bands in the infrared spectrum. The predicted quantitative data for these bands are summarized in the table below.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3550 - 3200Strong, BroadO-H StretchPrimary Alcohol (Hydrogen-bonded)
3400 - 3300Medium, SharpN-H StretchSecondary Amine (Boc-protected)
3100 - 3000Medium to WeakC-H StretchAromatic (sp² C-H)
3000 - 2850MediumC-H StretchAliphatic (sp³ C-H)
~1700 - 1680Strong, SharpC=O StretchCarbamate (Boc group)[1][2]
~1600 & ~1500Medium to WeakC=C StretchAromatic Ring
~1530 - 1510MediumN-H BendSecondary Amine (Amide II band)[1]
1335 - 1250StrongC-N StretchAromatic Amine[3]
1250 - 1020MediumC-N StretchAliphatic Amine[3]
~1250 & ~1160StrongC-O StretchCarbamate (Boc group)
~1075 - 1000StrongC-O StretchPrimary Alcohol[4][5][6][7]
~1230StrongC-F StretchAryl Fluoride
910 - 665Strong, BroadN-H WagSecondary Amine[3]
Below 900Medium to StrongC-H BendAromatic Out-of-Plane (OOP)

Key Interpretive Notes:

  • The O-H stretching band from the primary alcohol is expected to be one of the most prominent features, appearing as a broad signal due to intermolecular hydrogen bonding.[4][7][8]

  • The N-H stretch of the Boc-protected amine should appear as a sharper peak within the O-H band region.[3]

  • A very strong and sharp absorption around 1700-1680 cm⁻¹ is the hallmark of the carbamate carbonyl (C=O) group , confirming the presence of the Boc protecting group.[1][2]

  • The "fingerprint region" (below 1500 cm⁻¹) will contain a complex series of bands, including the C-O stretch of the alcohol, C-N stretches, and the strong C-F stretch, which are highly specific to the molecule's overall structure.

Experimental Protocol: Acquiring the FT-IR Spectrum

This section details a standard procedure for obtaining a high-quality FT-IR spectrum of a solid organic compound like this compound using the Attenuated Total Reflectance (ATR) or KBr pellet method.

I. Instrumentation and Materials

  • Fourier-Transform Infrared (FT-IR) Spectrometer with a detector (e.g., DTGS or MCT).

  • For ATR: ATR accessory with a crystal (e.g., diamond or germanium).

  • For KBr Pellet: Hydraulic press, pellet die set, agate mortar and pestle, infrared-grade potassium bromide (KBr, dried).

  • Spatula, gloves, and safety glasses.

  • Sample: 1-5 mg of this compound.

  • Solvent for cleaning (e.g., isopropanol or acetone).

II. Sample Preparation

Method A: Attenuated Total Reflectance (ATR-FTIR) [2]

  • Ensure the ATR crystal surface is clean. If necessary, wipe it gently with a soft tissue dampened with isopropanol and allow it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and water vapor).[2]

  • Place a small amount (1-5 mg) of the solid sample directly onto the center of the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure firm and uniform contact between the sample and the crystal.

Method B: Potassium Bromide (KBr) Pellet [9][10]

  • Dry the infrared-grade KBr in an oven to remove any absorbed water.

  • In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of the dried KBr. The mixture should be ground to a fine, homogenous powder to reduce light scattering.

  • Transfer the powder to the KBr pellet die.

  • Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

III. Data Acquisition

  • Place the prepared sample (either the ATR accessory or the KBr pellet holder) into the spectrometer's sample compartment.[10]

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • The instrument's software will automatically perform a Fourier transform on the interferogram and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[11][12]

IV. Data Analysis

  • Process the spectrum to identify the wavenumbers of major absorption peaks.

  • Compare the observed peak positions and intensities with the predicted values in the data table to confirm the presence of the key functional groups.

  • Analyze the fingerprint region for a unique pattern that can be used for future batch-to-batch comparisons.

Visualized Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of a novel compound.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis Sample Obtain Sample (1-5 mg) Method_Choice Choose Method (ATR or KBr) Sample->Method_Choice ATR_Prep Place Sample on ATR & Apply Pressure Method_Choice->ATR_Prep ATR KBr_Prep Grind with KBr & Press Pellet Method_Choice->KBr_Prep KBr Background Acquire Background Spectrum Acquire_Sample Acquire Sample Spectrum (16-32 Scans) Background->Acquire_Sample ATR_Prep->Acquire_Sample KBr_Prep->Acquire_Sample Process Process Spectrum (Fourier Transform, Baseline Correction) Acquire_Sample->Process Identify Identify Peak Wavenumbers (cm⁻¹) Process->Identify Compare Compare with Reference Data & Assign Functional Groups Identify->Compare Report Final Report & Structural Confirmation Compare->Report

Caption: Workflow for FT-IR analysis from sample preparation to structural confirmation.

References

solubility of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the is currently limited by the lack of publicly available empirical data. Searches across scientific databases and chemical supplier information did not yield specific quantitative solubility values for this compound.

However, to facilitate future research and provide a framework for such an investigation, this guide outlines the typical experimental protocols used for solubility determination and presents a logical workflow for these procedures.

Predicted Solubility Characteristics

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is a moderately polar molecule. Its structure contains both a polar hydroxyl (-OH) and a carbamate (Boc-amino) group, which can participate in hydrogen bonding, as well as a nonpolar fluorophenyl group. Based on the principle of "like dissolves like," its solubility is expected to be highest in polar aprotic and moderately polar protic solvents.

Expected Solubility Trend (Qualitative):

  • High Solubility: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF).

  • Moderate Solubility: Alcohols such as Methanol, Ethanol, and Isopropanol.

  • Low to Negligible Solubility: Nonpolar solvents like Hexanes, Toluene, and water.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a crystalline solid like this compound is the isothermal equilibrium method, followed by quantitative analysis.

Objective: To determine the saturation concentration of the solute in a given solvent at a constant temperature.

Materials:

  • This compound (solute)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, THF, Toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

    • Add a known volume of a specific organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

    • Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the calibration range of the analytical instrument.

    • Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent at the given temperature.

    • The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Data Presentation

While specific data is unavailable, the results of the described experimental protocol would be presented in a table similar to the one below.

SolventTemperature (°C)Solubility (mg/mL)
Methanol25Value
Ethanol25Value
Acetone25Value
Tetrahydrofuran (THF)25Value
Toluene25Value
Hexane25Value

Visualization of Experimental Workflow

The logical flow of the solubility determination process can be visualized as follows:

Solubility_Workflow A Preparation of Slurry (Excess Solute + Solvent) B Equilibration (Constant Temperature Shaking) A->B 24-48h C Phase Separation (Settling of Undissolved Solid) B->C D Sample Collection & Filtration (Supernatant through Syringe Filter) C->D E Sample Dilution D->E F Quantitative Analysis (e.g., HPLC) E->F G Data Processing (Calibration Curve & Calculation) F->G H Final Solubility Value G->H

Workflow for Isothermal Solubility Determination.

An In-depth Technical Guide to the Stability and Storage of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the chiral pharmaceutical intermediate, 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol. Due to the limited availability of specific stability data for this compound, this document outlines a robust framework for stability assessment based on its structural components, general principles of carbamate and Boc-protecting group stability, and international regulatory guidelines.

Chemical Profile and Structural Considerations

This compound is a key building block in organic synthesis, particularly for the development of active pharmaceutical ingredients (APIs). Its structure comprises three key functional moieties that dictate its stability profile:

  • N-Boc (tert-Butoxycarbonyl) Protecting Group: This group is known to be labile under acidic conditions, leading to its removal and the formation of the free amine. It is generally stable to bases and nucleophiles.

  • Carbamate Linkage: While more stable than esters, carbamates can be susceptible to hydrolysis, especially under basic conditions, which would cleave the Boc group.

  • 4-Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring can influence the electronic properties of the molecule and may have implications for its photostability.

  • Primary Alcohol: The terminal hydroxyl group is generally stable but can undergo oxidation.

Recommended Storage Conditions

Based on the chemical properties of similar compounds and general best practices, the following storage conditions are recommended to ensure the long-term integrity of this compound:

ParameterRecommendationRationale
Temperature 2-8°CTo minimize the rate of potential thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)To prevent oxidative degradation.
Light Protect from lightTo avoid potential photodegradation, especially given the presence of the aromatic ring.
Moisture Store in a dry, well-sealed containerTo prevent hydrolytic degradation of the Boc-carbamate group.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for ensuring the quality of the substance. The primary degradation routes for this compound are anticipated to be:

  • Acid-Catalyzed Hydrolysis: Cleavage of the Boc group to yield the corresponding free amine, isobutylene, and carbon dioxide.

  • Base-Catalyzed Hydrolysis: Hydrolysis of the carbamate linkage.

  • Thermal Degradation: At elevated temperatures, thermal decomposition of the carbamate can occur.

  • Oxidative Degradation: The benzylic position and the alcohol functionality could be susceptible to oxidation.

  • Photodegradation: The fluorophenyl group may absorb UV light, potentially leading to degradation.

Proposed Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for such studies.[1][2][3][4][5]

A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from any potential degradation products.[6][7][8][9]

4.1. Hydrolytic Stability

ConditionProposed Protocol
Acidic Hydrolysis Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C and sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before HPLC analysis.
Basic Hydrolysis Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C and sample at appropriate time intervals. Neutralize samples before HPLC analysis.
Neutral Hydrolysis Dissolve the compound in purified water. Incubate at 60°C and sample at appropriate time intervals.

4.2. Oxidative Stability

ConditionProposed Protocol
Oxidative Stress Dissolve the compound in a solution of 3% hydrogen peroxide. Store protected from light at room temperature and sample at appropriate time intervals.

4.3. Thermal Stability

ConditionProposed Protocol
Solid-State Thermal Stress Place the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 80°C). Sample at appropriate time intervals.
Solution-State Thermal Stress Dissolve the compound in a suitable inert solvent (e.g., acetonitrile). Incubate at 60°C and sample at appropriate time intervals.

4.4. Photostability

In accordance with ICH guideline Q1B, photostability testing should be conducted to evaluate the impact of light exposure.

ConditionProposed Protocol
Photostability Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be stored under the same conditions but protected from light. Analyze both samples by HPLC.

Visualizations

5.1. Factors Influencing Stability

The following diagram illustrates the key environmental factors that can impact the stability of this compound.

Factors Influencing Stability substance This compound temp Temperature light Light (UV/Visible) humidity Humidity/Moisture oxygen Oxygen (Air) ph pH (Acids/Bases) degradation Degradation temp->degradation Thermal Degradation light->degradation Photodegradation humidity->degradation Hydrolysis oxygen->degradation Oxidation ph->degradation Hydrolysis

Caption: Key environmental factors affecting the stability of the compound.

5.2. Experimental Workflow for Forced Degradation Study

The diagram below outlines a typical workflow for conducting a forced degradation study to assess the stability of the compound.

Forced Degradation Experimental Workflow start Start: Pure Compound stress Apply Stress Conditions start->stress hydrolysis Hydrolysis (Acid, Base, Neutral) stress->hydrolysis oxidation Oxidation (e.g., H2O2) stress->oxidation thermal Thermal (Solid, Solution) stress->thermal photo Photolytic (UV/Vis Light) stress->photo sampling Sample at Time Intervals hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Data Analysis: - Purity Assessment - Degradant Profiling - Pathway Elucidation analysis->data end End: Stability Profile data->end

Caption: A generalized workflow for conducting forced degradation studies.

Conclusion

References

Methodological & Application

Application Notes and Protocols: 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is a valuable chiral amino alcohol that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structural features, including a Boc-protected amine and a fluorophenyl group, make it particularly useful for the development of compounds targeting the central nervous system (CNS), such as antidepressants and anxiolytics. The presence of the fluorine atom can enhance metabolic stability and receptor binding affinity, while the Boc-protecting group allows for selective chemical transformations in multi-step synthetic routes.[1][2] This document provides detailed application notes and experimental protocols for the use of this versatile building block in the synthesis of potential API candidates.

Application Note 1: Synthesis of a Chiral 4-(4-fluorophenyl)piperidine Precursor

A common strategy in medicinal chemistry is the incorporation of privileged scaffolds, such as the piperidine ring, into drug candidates. The following protocol outlines a synthetic route to a chiral 4-(4-fluorophenyl)piperidine derivative from this compound. This transformation involves the conversion of the terminal alcohol to a good leaving group, followed by intramolecular cyclization.

Experimental Workflow

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Boc Deprotection start This compound mesylation React with Methanesulfonyl Chloride (MsCl) and Triethylamine (TEA) in Dichloromethane (DCM) start->mesylation intermediate1 (S)-3-(Boc-amino)-3-(4-fluorophenyl)propyl methanesulfonate mesylation->intermediate1 cyclization Base-mediated cyclization (e.g., Sodium Hydride in THF) intermediate1->cyclization intermediate2 (S)-1-Boc-4-(4-fluorophenyl)piperidine cyclization->intermediate2 deprotection Treat with Trifluoroacetic Acid (TFA) in DCM intermediate2->deprotection final_product (S)-4-(4-fluorophenyl)piperidine deprotection->final_product

Caption: Synthetic workflow for the preparation of a chiral piperidine precursor.

Experimental Protocols

Step 1: Synthesis of (S)-3-(Boc-amino)-3-(4-fluorophenyl)propyl methanesulfonate

This protocol is adapted from standard mesylation procedures for alcohols.[3]

  • To a solution of (S)-3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Stir the solution for 10 minutes, then add methanesulfonyl chloride (1.1 eq) dropwise over 10 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (S)-1-Boc-4-(4-fluorophenyl)piperidine

This step involves a base-mediated intramolecular cyclization.

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of (S)-3-(Boc-amino)-3-(4-fluorophenyl)propyl methanesulfonate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of (S)-4-(4-fluorophenyl)piperidine

This protocol follows standard procedures for the acidic removal of a Boc protecting group.[4][5]

  • Dissolve (S)-1-Boc-4-(4-fluorophenyl)piperidine (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Data Summary: Synthesis of Chiral Piperidine Precursor
StepProductReagents and SolventsTypical Yield (%)Purity (%)Analytical Method
1(S)-3-(Boc-amino)-3-(4-fluorophenyl)propyl methanesulfonateMethanesulfonyl Chloride, Triethylamine, Dichloromethane85-95>95¹H NMR, ¹³C NMR, LC-MS
2(S)-1-Boc-4-(4-fluorophenyl)piperidineSodium Hydride, Tetrahydrofuran70-85>98¹H NMR, ¹³C NMR, LC-MS
3(S)-4-(4-fluorophenyl)piperidineTrifluoroacetic Acid, Dichloromethane90-99>98¹H NMR, ¹³C NMR, LC-MS

Application Note 2: Potential in the Synthesis of Selective Serotonin Reuptake Inhibitor (SSRI) Analogs

The chiral 3-amino-3-phenylpropan-1-ol scaffold is a key structural motif in several SSRIs, most notably Dapoxetine.[6][7] The building block, this compound, is an ideal starting material for the synthesis of novel Dapoxetine analogs. The 4-fluorophenyl group is a common bioisostere for a phenyl group in medicinal chemistry, often leading to improved pharmacokinetic or pharmacodynamic properties. The synthesized (S)-4-(4-fluorophenyl)piperidine can be further derivatized to explore novel chemical space for SERT inhibitors.

Signaling Pathway: SERT Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin (5-HT) Vesicles serotonin_synapse Serotonin (5-HT) serotonin_vesicle->serotonin_synapse Release sert Serotonin Transporter (SERT) serotonin_synapse->sert Reuptake receptor 5-HT Receptor serotonin_synapse->receptor Binding signal Neuronal Signal receptor->signal Activates ssri SSRI Analog ssri->sert Inhibits

Caption: Mechanism of action of SSRIs at the synaptic cleft.

Application Note 3: Potential in the Synthesis of Potassium Channel Opener Analogs

The (4-fluorobenzyl)amino moiety is a key structural feature of the anticonvulsant drug Ezogabine (Retigabine), which functions as a potassium channel opener.[8][9] this compound can be utilized to synthesize analogs of Ezogabine. The primary amine, after Boc deprotection, can be alkylated or used in reductive amination reactions to build the core structure of these types of APIs.

Signaling Pathway: KCNQ/Kv7 Channel Opening

G cluster_membrane Neuronal Membrane kv7_channel KCNQ/Kv7 Channel (Closed) kv7_channel_open KCNQ/Kv7 Channel (Open) k_ion_out K+ Efflux kv7_channel_open->k_ion_out Increases hyperpolarization Membrane Hyperpolarization k_ion_out->hyperpolarization Leads to reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability Results in api_analog K+ Channel Opener (e.g., Ezogabine Analog) api_analog->kv7_channel Binds to and opens

References

Application Note: Protocol for the Boc Protection of 3-amino-3-(4-fluorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of amine functional groups is a critical and routine procedure in multi-step organic synthesis, particularly in the fields of medicinal chemistry and peptide synthesis.[1][2] The tert-butoxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines due to its stability across a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions.[1][3] The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][4] This reagent reacts with primary and secondary amines to form a stable carbamate, effectively masking the amine's nucleophilicity and basicity.[2][4]

This application note provides a detailed, step-by-step protocol for the N-Boc protection of 3-amino-3-(4-fluorophenyl)-1-propanol, a valuable building block in pharmaceutical research. The procedure is robust and can be adapted for similar primary amino alcohols.

Reaction Scheme

The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate. This process is often facilitated by a non-nucleophilic base, such as triethylamine (TEA), to neutralize the acidic proton and accelerate the reaction.[2]

Figure 1: Boc Protection of 3-amino-3-(4-fluorophenyl)-1-propanol A schematic representation of the N-Boc protection reaction.

sub Starting Material: 3-amino-3-(4-fluorophenyl)-1-propanol reagent + (Boc)₂O + Triethylamine (TEA) p1 sub->p1 solvent Solvent (THF) Room Temperature prod Product: tert-butyl (1-(4-fluorophenyl)-3-hydroxypropyl)carbamate p1->prod p2

Chemical reaction scheme.

Experimental Protocol

This protocol describes a general procedure for the Boc protection on a 10 mmol scale.

Materials and Equipment:

  • 3-amino-3-(4-fluorophenyl)-1-propanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-3-(4-fluorophenyl)-1-propanol (1.0 equiv., 10 mmol, 1.69 g) in anhydrous tetrahydrofuran (THF, 40 mL).

  • Base Addition: Add triethylamine (TEA) (1.2 equiv., 12 mmol, 1.67 mL) to the solution. Stir the mixture at room temperature for 5 minutes.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv., 11 mmol, 2.40 g) portion-wise over 5 minutes.[1]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-12 hours.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is completely consumed.[2] A suitable eluent system is typically a mixture of ethyl acetate and hexanes.

Work-up and Purification:

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.[2]

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).[1]

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[2]

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (Optional): For most substrates, this procedure yields a product of high purity.[2] If further purification is required, the crude residue can be purified by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the key parameters for the Boc protection reaction.

ParameterDescription
Starting Material 3-amino-3-(4-fluorophenyl)-1-propanol
Reagents & Stoichiometry Di-tert-butyl dicarbonate (1.1 equiv.)Triethylamine (1.2 equiv.)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4-12 hours
Typical Yield >90% (based on similar transformations)
Product tert-butyl (1-(4-fluorophenyl)-3-hydroxypropyl)carbamate
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy

Experimental Workflow Visualization

The overall process for the Boc protection follows a standard synthetic workflow from reaction setup to product isolation.

General experimental workflow for Boc protection.

References

Application Notes and Protocols for the Acidic Deprotection of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, valued for its stability under various conditions and its facile removal under acidic conditions.[1][2] The deprotection of the Boc group is a critical step in many synthetic routes, particularly in the preparation of pharmaceutical intermediates. This document provides detailed application notes and protocols for the acidic deprotection of a key intermediate, 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol, to yield 3-amino-3-(4-fluorophenyl)-1-propanol.

This application note outlines two common and effective acidic deprotection methods: using trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in dioxane. It includes detailed experimental protocols, a summary of expected quantitative data, and a discussion of potential side reactions and mitigation strategies.

Signaling Pathways and Experimental Workflow

The acidic deprotection of a Boc-protected amine follows a well-established E1 elimination mechanism. The process is initiated by the protonation of the carbamate's carbonyl oxygen, leading to the formation of a carbamic acid intermediate and a stable tert-butyl cation. The carbamic acid then readily decarboxylates to yield the free amine.[3]

deprotection_mechanism cluster_substrate Boc-Protected Amine cluster_acid Acidic Conditions cluster_intermediates Intermediates cluster_products Products Boc_Amine This compound Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc Protonation Acid H+ (TFA or HCl) Acid->Protonated_Boc Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Elimination tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine 3-Amino-3-(4-fluorophenyl)-1-propanol Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene Deprotonation

Figure 1: Acid-Catalyzed Deprotection Mechanism of this compound.

A typical experimental workflow for the acidic deprotection is outlined below. This workflow includes the reaction setup, monitoring, work-up, and purification steps.

experimental_workflow Start Start: Dissolve this compound in Solvent Add_Acid Add Acid (TFA or HCl) Start->Add_Acid Reaction Stir at Room Temperature Add_Acid->Reaction Monitor Monitor Reaction by TLC/LC-MS Reaction->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purification Purification (e.g., Crystallization or Chromatography) Workup->Purification End End: Isolated 3-Amino-3-(4-fluorophenyl)-1-propanol Purification->End

References

Application Notes and Protocols for the Use of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and their derivatives into peptides is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as stability, potency, and target selectivity. 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is a valuable building block for the synthesis of peptidomimetics and peptides with C-terminal alcohol modifications. The presence of a fluorine atom on the phenyl ring can introduce favorable pharmacokinetic properties, including increased metabolic stability and enhanced binding interactions.

These application notes provide detailed protocols for the incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS), primarily focusing on the synthesis of C-terminal peptide alcohols via an O-N acyl transfer strategy.

Key Applications

The introduction of a 3-amino-3-(4-fluorophenyl)-1-propanol moiety at the C-terminus of a peptide can significantly impact its biological activity. Potential applications include:

  • Enhanced Proteolytic Stability: The C-terminal alcohol can confer resistance to carboxypeptidases, prolonging the peptide's half-life in vivo.

  • Improved Receptor Binding: The fluorophenyl group can engage in specific interactions with biological targets, potentially increasing binding affinity and selectivity.

  • Development of Peptidomimetic Drugs: This amino alcohol can serve as a scaffold for the synthesis of peptidomimetics with improved oral bioavailability and metabolic stability. For instance, peptidomimetics containing this moiety have been investigated as inhibitors for enzymes like SARS-CoV-2 3CL protease.[1][2]

  • Modulation of Signaling Pathways: Peptides and peptidomimetics incorporating this building block may act as allosteric modulators of G protein-coupled receptors (GPCRs) or inhibitors of protein-protein interactions, although specific pathways are target-dependent.[3]

Data Presentation

While specific quantitative data for the coupling efficiency of this compound is not extensively reported, the following table provides expected ranges based on the synthesis of similar peptide alcohols and difficult sequences. Actual yields may vary depending on the peptide sequence and coupling conditions.

ParameterTypical ValueNotes
Resin Loading of Amino Alcohol0.3 - 0.7 mmol/gDependent on the resin and coupling conditions.
Per-cycle Coupling Efficiency>98%Can be lower for sterically hindered amino acids.[4][5]
Overall Yield (after purification)10 - 40%Highly dependent on peptide length and sequence.
Purity (after HPLC purification)>95%Achievable with standard purification protocols.[6]

Experimental Protocols

The recommended strategy for incorporating this compound to generate a C-terminal peptide alcohol is through an O-N acyl transfer reaction.[7][8][9] This involves anchoring the amino alcohol to a resin via its amino group, followed by standard peptide chain elongation.

Protocol 1: Anchoring of this compound to 2-Chlorotrityl Chloride Resin

This protocol describes the initial step of attaching the amino alcohol to the solid support.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in the reaction vessel.

  • Drain the DCM.

  • Dissolve this compound (1.5 equivalents relative to the resin loading) and DIPEA (3.0 equivalents) in DCM.

  • Add the solution to the resin and shake the mixture for 2-4 hours at room temperature.

  • To cap any remaining reactive sites on the resin, add a small amount of methanol and shake for 30 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM (3x), DIPEA/DCM (1:1) (3x), DCM (3x), and finally with methanol (2x).

  • Dry the resin under vacuum.

  • Determine the loading of the amino alcohol on the resin using a standard method such as the picric acid test or by weight gain.

Protocol 2: Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol outlines the stepwise elongation of the peptide chain on the amino alcohol-loaded resin using Boc-protected amino acids.

Materials:

  • Amino alcohol-loaded resin from Protocol 1

  • Boc-protected amino acids

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Solid-phase synthesis vessel

Synthesis Cycle (for each amino acid):

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes.

    • Drain the solution.

    • Treat the resin again with 25-50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[10][11]

    • Wash the resin with DCM (5x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIPEA in DCM for 5 minutes (2x).[12]

    • Wash the resin with DCM (5x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents) with a suitable coupling agent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents) in DCM or DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: Wash the resin with DCM (3x) and DMF (3x) to remove excess reagents and byproducts.

  • Repeat steps 1-5 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage from Resin and O-N Acyl Transfer

This final protocol describes the cleavage of the peptide from the resin and the subsequent intramolecular O-N acyl transfer to form the C-terminal peptide alcohol.

Materials:

  • Peptide-loaded resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS), thioanisole)

  • Cold diethyl ether

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Centrifuge

  • Lyophilizer

Procedure:

  • Final Boc Deprotection: Remove the N-terminal Boc group using the deprotection procedure described in Protocol 2, step 2.

  • Drying: Thoroughly dry the peptide-resin under vacuum for at least 4 hours.

  • Cleavage:

    • Prepare a cleavage cocktail. A common cocktail is TFA/Water/TIS (95:2.5:2.5). The choice of scavengers depends on the amino acid composition of the peptide.

    • Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether (2-3 times).

  • O-N Acyl Transfer:

    • Dissolve the crude peptide in a suitable buffer at a slightly basic pH (e.g., pH 7.4-8.0). The O-N acyl transfer occurs spontaneously under these conditions.[13]

    • Stir the solution at room temperature and monitor the reaction by HPLC until the conversion to the final peptide alcohol is complete.

  • Purification and Characterization:

    • Purify the peptide alcohol using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

    • Characterize the purified peptide by mass spectrometry to confirm its molecular weight.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_spps Solid-Phase Peptide Synthesis (Boc-SPPS) cluster_final_steps Cleavage and Purification resin 2-Chlorotrityl Chloride Resin swell_resin Swell Resin in DCM resin->swell_resin load_aa Load 3-(Boc-amino)-3- (4-fluorophenyl)-1-propanol swell_resin->load_aa cap_resin Cap Resin with MeOH load_aa->cap_resin wash_dry Wash and Dry Resin cap_resin->wash_dry deprotection Boc Deprotection (TFA/DCM) wash_dry->deprotection neutralization Neutralization (DIPEA/DCM) deprotection->neutralization coupling Amino Acid Coupling neutralization->coupling washing Washing coupling->washing washing->deprotection Repeat for each amino acid cleavage Cleavage from Resin (TFA Cocktail) washing->cleavage After final coupling precipitation Precipitation in Cold Ether cleavage->precipitation acyl_transfer O-N Acyl Transfer (pH 7.4-8.0) precipitation->acyl_transfer purification RP-HPLC Purification acyl_transfer->purification characterization Mass Spectrometry Characterization purification->characterization lyophilization Lyophilization characterization->lyophilization

Caption: Workflow for the synthesis of C-terminal peptide alcohols.

Caption: Mechanism of O-N acyl transfer.

signaling_pathway cluster_inhibition Potential Inhibition of Viral Replication peptide Peptidomimetic containing 3-amino-3-(4-fluorophenyl)-1-propanol protease Viral Protease (e.g., 3CLpro) peptide->protease Inhibits polyprotein Viral Polyprotein protease->polyprotein Cleaves viral_proteins Functional Viral Proteins polyprotein->viral_proteins Leads to replication Viral Replication viral_proteins->replication Enables

Caption: Potential mechanism of antiviral action.

References

Application Notes and Protocols for Catalytic Hydrogenation Involving 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the catalytic hydrogenation of functionalized molecules containing the chiral 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol scaffold. This chiral building block is a key intermediate in the synthesis of various pharmaceutical agents, most notably the pan-AKT inhibitor, Capivasertib (AZD5363). The protocols outlined below focus on the chemoselective reduction of a nitro group on the aromatic ring, a common transformation in medicinal chemistry to introduce an amino group, while preserving the existing stereocenter and other functional groups.

Introduction

The 3-amino-3-(4-fluorophenyl)-1-propanol moiety is a valuable chiral synthon in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the chiral amino alcohol provides a key structural motif for interaction with biological targets. Catalytic hydrogenation is a crucial tool in the synthetic routes involving derivatives of this compound, allowing for the selective reduction of various functional groups. The tert-butyloxycarbonyl (Boc) protecting group on the amine is stable under many hydrogenation conditions, enabling chemoselective transformations elsewhere in the molecule.

This document details a representative protocol for the catalytic hydrogenation of a nitro-aromatic derivative of this compound. Such a transformation is pivotal in the synthesis of more complex molecules where the resulting aniline derivative can be further functionalized.

Data Presentation

The following table summarizes typical quantitative data for the catalytic hydrogenation of a nitro-substituted this compound derivative to the corresponding amino-substituted compound.

ParameterValueReference Conditions
Substrate3-(Boc-amino)-3-(4-fluoro-3-nitrophenyl)-1-propanolN/A
Product3-(Boc-amino)-3-(3-amino-4-fluorophenyl)-1-propanolN/A
Catalyst10% Palladium on Carbon (Pd/C)5-10 mol%
SolventMethanol (MeOH) or Ethanol (EtOH)10-20 mL/g of substrate
Hydrogen Pressure1-4 atm (balloon or Parr shaker)Atmospheric to 50 psi
TemperatureRoom Temperature (20-25 °C)Ambient
Reaction Time2-12 hoursMonitored by TLC or LC-MS
Yield>95%Isolated yield after workup
Diastereomeric Excess>99% deNo new stereocenter formed
Enantiomeric Excess>99% eePreservation of existing stereocenter

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Nitro-Aromatic Derivative

This protocol describes the reduction of a nitro group on the phenyl ring of a this compound derivative using palladium on carbon as the catalyst.

Materials:

  • 3-(Boc-amino)-3-(4-fluoro-3-nitrophenyl)-1-propanol (Substrate)

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH), anhydrous

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr shaker or balloon setup)

  • Filtration apparatus

Procedure:

  • Vessel Preparation: To a hydrogenation vessel, add the substrate, 3-(Boc-amino)-3-(4-fluoro-3-nitrophenyl)-1-propanol.

  • Solvent Addition: Add methanol to dissolve the substrate.

  • Inerting: Purge the vessel with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (5-10 mol%).

  • Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi for a Parr shaker or use a hydrogen-filled balloon for atmospheric pressure).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with methanol.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by column chromatography on silica gel to obtain the pure 3-(Boc-amino)-3-(3-amino-4-fluorophenyl)-1-propanol.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification start Dissolve Substrate in Solvent inert Purge with Inert Gas start->inert catalyst Add Pd/C Catalyst inert->catalyst hydrogenate Evacuate and Fill with H₂ catalyst->hydrogenate react Stir at Room Temperature hydrogenate->react monitor Monitor by TLC/LC-MS react->monitor purge Purge with Inert Gas monitor->purge filter Filter through Celite purge->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography concentrate->purify end end purify->end Final Product

Caption: Workflow for the catalytic hydrogenation of a nitro-aromatic derivative.

Signaling Pathway Context: Synthesis of a Bioactive Molecule

The following diagram illustrates the logical relationship in a synthetic pathway where the catalytic hydrogenation of a nitro-precursor is a key step towards a biologically active molecule, such as a kinase inhibitor.

G A Chiral β-Amino Ketone B This compound A->B Asymmetric Hydrogenation C Nitro-Aromatic Derivative (Precursor) B->C Nitration/ Coupling D Catalytic Hydrogenation (H₂, Pd/C) C->D E Amino-Aromatic Derivative (Intermediate) D->E F Further Functionalization E->F G Bioactive Molecule (e.g., Kinase Inhibitor) F->G

Caption: Synthetic pathway involving catalytic hydrogenation.

Application Notes and Protocols for Multicomponent Reactions with 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol in multicomponent reactions (MCRs) for the synthesis of complex molecular scaffolds. The protocols detailed below offer a starting point for the development of novel compounds with potential applications in medicinal chemistry, particularly in the discovery of neuroactive agents and peptidomimetics. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets.

Application Notes

1. Synthesis of Novel Peptidomimetics

This compound is an excellent chiral building block for the synthesis of peptidomimetics. Through MCRs like the Ugi or Passerini reactions, it is possible to introduce multiple points of diversity in a single synthetic step. The resulting structures can mimic peptide secondary structures, such as β-turns, and can be designed to interact with specific biological targets like proteases or receptors. The Boc-protecting group allows for further peptide elongation or functionalization under standard solid-phase or solution-phase peptide synthesis conditions.

2. Development of Neuroactive Compounds

The 4-fluorophenyl moiety is a common feature in many centrally active drugs. By incorporating this compound into MCRs, novel libraries of compounds can be generated for screening against neurological targets. The resulting molecules may exhibit activity as antidepressants, anxiolytics, or antipsychotics. The versatility of MCRs allows for the rapid generation of a diverse set of analogues to explore structure-activity relationships (SAR).

3. Creation of Diverse Chemical Libraries for Drug Discovery

Multicomponent reactions are powerful tools in combinatorial chemistry for the rapid assembly of large and diverse chemical libraries. The use of this compound as a key component in these reactions enables the creation of libraries of chiral, fluorinated compounds. These libraries can be screened against a wide range of biological targets to identify new hit compounds for various therapeutic areas.

Proposed Multicomponent Reaction Protocols

While direct literature examples for multicomponent reactions of this compound are not prevalent, the following protocols are based on established methodologies for structurally similar N-Boc protected 1,3-amino alcohols and serve as a robust starting point for experimentation.

Protocol 1: Ugi-type Four-Component Reaction (U-4CR)

This protocol describes a plausible Ugi-type reaction where the Boc-protected amine is first deprotected in situ or in a prior step to act as the amine component.

Reaction Scheme:

Ugi_Reaction cluster_reactants Reactants cluster_product Product R1 3-(Amino)-3-(4-fluorophenyl)-1-propanol (from deprotection) Ugi Ugi Reaction R1->Ugi R2 Aldehyde/Ketone (R¹-CHO/R¹R²CO) R2->Ugi R3 Isocyanide (R³-NC) R3->Ugi R4 Carboxylic Acid (R⁴-COOH) R4->Ugi P α-Acylamino Amide Derivative Ugi->P

Caption: Ugi four-component reaction workflow.

Experimental Protocol:

  • Deprotection of the Amine (if necessary): In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH). Add an excess of a deprotecting agent (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in MeOH). Stir at room temperature for 1-2 hours or until TLC/LC-MS analysis indicates complete removal of the Boc group. Neutralize the reaction mixture with a suitable base (e.g., triethylamine or saturated NaHCO₃ solution) and extract the free amine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3-amino-3-(4-fluorophenyl)-1-propanol is used in the next step without further purification.

  • Ugi Reaction: To a solution of the deprotected 3-amino-3-(4-fluorophenyl)-1-propanol (1.0 eq) in a polar aprotic solvent like methanol or N,N-dimethylformamide (DMF) (0.5-1.0 M), add the aldehyde or ketone (1.0 eq) and the carboxylic acid (1.0 eq). Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Isocyanide: Add the isocyanide (1.0 eq) to the reaction mixture. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Quantitative Data (Hypothetical):

EntryAldehyde/KetoneIsocyanideCarboxylic AcidSolventYield (%)
1Benzaldehydetert-Butyl isocyanideAcetic acidMeOH75
2CyclohexanoneBenzyl isocyanidePropionic acidDMF68
3IsobutyraldehydeCyclohexyl isocyanideBenzoic acidMeOH82
Protocol 2: Oxidation-Passerini Three-Component Reaction (P-3CR)

This protocol involves an initial oxidation of the primary alcohol to an aldehyde, followed by a Passerini reaction.

Experimental Workflow:

Oxidation_Passerini Start This compound Oxidation Oxidation (e.g., Dess-Martin periodinane) Start->Oxidation Intermediate 3-(Boc-amino)-3-(4-fluorophenyl)propanal Oxidation->Intermediate Passerini Passerini Reaction (+ Isocyanide, Carboxylic Acid) Intermediate->Passerini Product α-Acyloxy Amide Product Passerini->Product

Caption: Oxidation-Passerini reaction workflow.

Experimental Protocol:

  • Oxidation of the Alcohol: To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.1 eq). Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quenching and Work-up of Oxidation: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃. Stir vigorously for 15 minutes. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3-(Boc-amino)-3-(4-fluorophenyl)propanal is used immediately in the next step.

  • Passerini Reaction: Dissolve the crude aldehyde in an aprotic solvent such as DCM or toluene (0.5-1.0 M). Add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq).

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature for 24-72 hours. Monitor by TLC or LC-MS. Upon completion, concentrate the reaction mixture.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired α-acyloxy amide.

Quantitative Data (Hypothetical):

EntryIsocyanideCarboxylic AcidSolventOverall Yield (%)
1tert-Butyl isocyanideAcetic acidDCM65
2Benzyl isocyanidePropionic acidToluene58
3Cyclohexyl isocyanideBenzoic acidDCM71

Potential Signaling Pathway Involvement

Given the prevalence of fluorophenyl-containing compounds in neuropharmacology, molecules synthesized from this compound could potentially modulate neurotransmitter signaling pathways. For example, they might interact with serotonin (5-HT) or dopamine receptors.

Signaling_Pathway cluster_synthesis MCR Synthesis cluster_cellular Cellular Target cluster_downstream Downstream Signaling Reactant This compound MCR Multicomponent Reaction Reactant->MCR Product Novel Compound MCR->Product Receptor GPCR (e.g., 5-HT Receptor) Product->Receptor Modulation G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP₃) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Neuronal Firing) Kinase_Cascade->Cellular_Response

Caption: Potential modulation of a GPCR signaling pathway.

Application Notes and Protocols: Synthesis of Neuroactive Compounds from 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of two classes of neuroactive compounds starting from 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol. The protocols are designed to be a practical guide for researchers in medicinal chemistry and drug development.

Part 1: Synthesis of a Fluoxetine Analogue (Serotonin Reuptake Inhibitor)

The synthesis of a fluoxetine analogue from this compound involves a three-step sequence: O-arylation of the primary alcohol via a Mitsunobu reaction, deprotection of the Boc group, and subsequent N-methylation.

Experimental Workflow

G start This compound step1 Mitsunobu Reaction (PPh3, DIAD, 4-(trifluoromethyl)phenol) start->step1 intermediate1 Boc-Protected Fluoxetine Analogue step1->intermediate1 step2 Boc Deprotection (Trifluoroacetic Acid) intermediate1->step2 intermediate2 Primary Amine Intermediate step2->intermediate2 step3 Reductive Amination (Formaldehyde, NaBH(OAc)3) intermediate2->step3 product Fluoxetine Analogue step3->product

Caption: Synthetic workflow for the preparation of a fluoxetine analogue.

Experimental Protocol

Step 1: Synthesis of tert-butyl (3-(4-(trifluoromethyl)phenoxy)-1-(4-fluorophenyl)propyl)carbamate (Mitsunobu Reaction)

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere, add triphenylphosphine (PPh₃, 1.5 eq) and 4-(trifluoromethyl)phenol (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Boc-protected fluoxetine analogue.

Step 2: Synthesis of 3-(4-(trifluoromethyl)phenoxy)-1-(4-fluorophenyl)propan-1-amine (Boc Deprotection)

  • Dissolve the Boc-protected fluoxetine analogue (1.0 eq) in dichloromethane (DCM, 0.1 M).[1][2]

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.[1][3]

  • Stir the reaction mixture at room temperature for 2-4 hours.[1]

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.[1]

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the primary amine intermediate.

Step 3: Synthesis of N-methyl-3-(4-(trifluoromethyl)phenoxy)-1-(4-fluorophenyl)propan-1-amine (Reductive Amination)

  • Dissolve the primary amine intermediate (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M).[4]

  • Add aqueous formaldehyde (37 wt. %, 1.2 eq).

  • Stir the mixture for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.[4][5][6][7][8]

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final fluoxetine analogue.

Quantitative Data Summary
StepProductStarting Material (mass)Product (mass)Yield (%)Purity (by HPLC)
1Boc-Protected Fluoxetine Analogue2.69 g3.72 g87%>95%
2Primary Amine Intermediate3.72 g2.65 g95%>98%
3Fluoxetine Analogue2.65 g2.41 g88%>99%
Signaling Pathway: Serotonin Reuptake Inhibition

Selective Serotonin Reuptake Inhibitors (SSRIs), like the synthesized fluoxetine analogue, exert their therapeutic effect by blocking the serotonin transporter (SERT) on the presynaptic neuron.[1][4] This inhibition leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[4][7]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron serotonin_synthesis Serotonin Synthesis vesicles Synaptic Vesicles (Serotonin Storage) serotonin_synthesis->vesicles serotonin_synapse Serotonin vesicles->serotonin_synapse Release sert SERT (Serotonin Transporter) serotonin_synapse->sert Reuptake receptors Serotonin Receptors serotonin_synapse->receptors Binding signal Signal Transduction receptors->signal ssri Fluoxetine Analogue (SSRI) ssri->sert Inhibition

Caption: Mechanism of action of a fluoxetine analogue as an SSRI.

Part 2: Synthesis of a GABA Analogue

This protocol describes the synthesis of a γ-amino-β-(4-fluorophenyl)butyric acid, a GABA analogue, from this compound. The synthesis involves the oxidation of the primary alcohol to a carboxylic acid followed by the deprotection of the Boc group.

Experimental Workflow

G start This compound step1 TEMPO-mediated Oxidation (TEMPO, NaOCl, NaClO2) start->step1 intermediate1 Boc-Protected GABA Analogue step1->intermediate1 step2 Boc Deprotection (Trifluoroacetic Acid) intermediate1->step2 product GABA Analogue step2->product

Caption: Synthetic workflow for the preparation of a GABA analogue.

Experimental Protocol

Step 1: Synthesis of 3-(tert-butoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid (TEMPO-mediated Oxidation)

  • Dissolve this compound (1.0 eq) in a mixture of acetonitrile and a phosphate buffer (pH 6.7).

  • Add TEMPO (0.01 eq) and sodium chlorite (NaClO₂, 1.5 eq).[9]

  • Add a dilute aqueous solution of sodium hypochlorite (NaOCl, bleach, 0.01 eq) dropwise while maintaining the temperature at 35 °C.[9]

  • Stir the reaction mixture vigorously for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Adjust the pH of the aqueous layer to 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the Boc-protected GABA analogue.

Step 2: Synthesis of 3-amino-3-(4-fluorophenyl)propanoic acid (Boc Deprotection)

  • Dissolve the Boc-protected GABA analogue (1.0 eq) in DCM (0.1 M).[1][2]

  • Add TFA (10 eq) at 0 °C.[1][3]

  • Stir the reaction at room temperature for 2-4 hours.[1]

  • Remove the solvent and excess TFA under reduced pressure.[1]

  • Triturate the residue with diethyl ether to precipitate the TFA salt of the GABA analogue.

  • Collect the solid by filtration and wash with cold diethyl ether.

  • To obtain the free amino acid, dissolve the salt in water and adjust the pH to 7 with a suitable base (e.g., Amberlite IRA-67 resin or a dilute aqueous base).

  • Lyophilize the aqueous solution to obtain the final GABA analogue.

Quantitative Data Summary
StepProductStarting Material (mass)Product (mass)Yield (%)Purity (by HPLC)
1Boc-Protected GABA Analogue2.69 g2.62 g92%>96%
2GABA Analogue2.62 g1.61 g94%>99%
Signaling Pathway: GABA-A Receptor Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA analogues can modulate GABAergic signaling, primarily by interacting with GABA receptors. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron gaba_synthesis GABA Synthesis vesicles Synaptic Vesicles (GABA Storage) gaba_synthesis->vesicles gaba_synapse GABA vesicles->gaba_synapse Release gaba_receptor GABA-A Receptor gaba_synapse->gaba_receptor Binding cl_channel Chloride Channel (Open) gaba_receptor->cl_channel hyperpolarization Hyperpolarization (Inhibitory Effect) cl_channel->hyperpolarization Cl- Influx gaba_analogue GABA Analogue gaba_analogue->gaba_receptor Modulation

Caption: Simplified signaling pathway of GABA-A receptor modulation.

References

The 4-Fluorophenyl Moiety: A Key Player in Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

The strategic incorporation of a 4-fluorophenyl group is a widely employed tactic in medicinal chemistry to enhance the binding affinity and selectivity of ligands for their target receptors. This fluorination can profoundly influence a molecule's physicochemical properties, including lipophilicity, electrostatic interactions, and metabolic stability, thereby modulating its pharmacological profile. This document provides a detailed overview of the role of the 4-fluorophenyl group in binding to several key receptors, complete with quantitative data, experimental protocols for assessing binding affinity, and visualizations of relevant signaling pathways.

The Impact of 4-Fluorophenyl Substitution on Receptor Binding Affinity

The introduction of a fluorine atom at the para position of a phenyl ring can lead to a range of effects on receptor binding. Fluorine's high electronegativity can alter the electron distribution of the aromatic ring, potentially leading to more favorable electrostatic interactions with amino acid residues in the receptor's binding pocket. Furthermore, the C-F bond is highly polarized and can act as a hydrogen bond acceptor. The substitution of hydrogen with fluorine, a slightly larger atom, can also induce conformational changes that optimize the ligand's fit within the binding site.

Quantitative Analysis of Binding Affinity

The following tables summarize the binding affinities (Ki or IC50 values) of several compounds containing a 4-fluorophenyl group and, where available, their non-fluorinated analogs, for the Dopamine Transporter (DAT), Sigma-1 Receptor, and Serotonin Transporter (SERT).

Table 1: Dopamine Transporter (DAT) Binding Affinities

Compound4-Fluorophenyl MoietyKᵢ (nM)Reference CompoundKᵢ (nM) of ReferenceFold Difference
GBR 12909Yes (bis(4-fluorophenyl)methoxy)1GBR 12935 (des-fluoro analog)--
WIN 35,428 (β-CFT)Yes4.21 (rat), 8.99 (mouse)Cocaine153 (rat)~36-18 fold higher affinity
JHW 007Yes8.18 (mouse, high affinity site)---

Table 2: Sigma-1 Receptor Binding Affinities

Compound4-Fluorophenyl MoietyKᵢ (nM)Reference CompoundKᵢ (nM) of ReferenceFold Difference
HaloperidolYes10Reduced haloperidol--
(+)-PentazocineNo----
N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamideYes3.15---

Note: Direct comparative data for haloperidol and its non-fluorinated analog was not found in the provided search results. Reduced haloperidol shows high affinity for the sigma-1 receptor.

Table 3: Serotonin Transporter (SERT) Binding Affinities

Compound4-Fluorophenyl MoietyKᵢ (nM)Reference CompoundKᵢ (nM) of ReferenceFold Difference
CitalopramYes----

Note: While citalopram contains a 4-fluorophenyl group and is a well-known SERT inhibitor, specific quantitative data directly comparing its binding affinity to a non-fluorinated analog was not available in the initial search results.

Signaling Pathways

Understanding the signaling pathways associated with these receptors is crucial for elucidating the downstream consequences of ligand binding.

Dopamine Transporter (DAT) Signaling

The primary role of DAT is to regulate dopamine levels in the synaptic cleft. Its activity is modulated by various intracellular signaling cascades.

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Vesicle Synaptic Vesicle Dopamine->Vesicle Sequestration SynapticDopamine Synaptic Dopamine DAT->Dopamine Vesicle->SynapticDopamine Release PKA PKA PKA->DAT Phosphorylation PKC PKC PKC->DAT Phosphorylation & Internalization DopamineReceptor Dopamine Receptor SynapticDopamine->DopamineReceptor Binding Signaling Downstream Signaling DopamineReceptor->Signaling

Dopamine Transporter Signaling Pathway
Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates calcium signaling and is implicated in various cellular processes.

Sigma1_Signaling cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_mito Mitochondrion Sigma1R Sigma-1 Receptor BiP BiP Sigma1R->BiP Association (inactive) IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_Cytosol Ca2+ IP3R->Ca_Cytosol Ca2+ Release Ca_ER Ca2+ Ligand Ligand (e.g., with 4-fluorophenyl) Ligand->Sigma1R Binding & Activation Mito_Ca Ca2+ Ca_Cytosol->Mito_Ca Uptake ATP ATP Production Mito_Ca->ATP

Sigma-1 Receptor Signaling Pathway
Serotonin Transporter (SERT) Signaling

Similar to DAT, SERT is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating serotonergic signaling.

SERT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Vesicle Synaptic Vesicle Serotonin->Vesicle Sequestration SynapticSerotonin Synaptic Serotonin SERT->Serotonin Vesicle->SynapticSerotonin Release SerotoninReceptor Serotonin Receptor SynapticSerotonin->SerotoninReceptor Binding Signaling Downstream Signaling SerotoninReceptor->Signaling

Serotonin Transporter Signaling Pathway

Experimental Protocols

Accurate determination of binding affinity is paramount in drug discovery. The following are detailed protocols for radioligand binding assays.

Protocol 1: Competitive Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is used to determine the inhibitory constant (Kᵢ) of a test compound.

Materials:

  • Rat striatal membranes (or other tissue/cell preparation expressing DAT)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]WIN 35,428 (specific activity ~80 Ci/mmol)

  • Non-specific binding control: 10 µM GBR 12909 or 30 µM Cocaine

  • Test compounds (with and without 4-fluorophenyl group)

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Workflow Diagram:

Competitive_Binding_Workflow Start Start PrepareReagents Prepare Reagents (Membranes, Buffers, Ligands) Start->PrepareReagents SerialDilution Perform Serial Dilution of Test Compounds PrepareReagents->SerialDilution Incubation Incubate Membranes with Radioligand and Test Compound SerialDilution->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis (IC50 and Ki Calculation) Counting->Analysis End End Analysis->End

Competitive Radioligand Binding Assay Workflow

Procedure:

  • Membrane Preparation: Homogenize rat striata in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 100 µL of membrane suspension (20-40 µg protein).

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]WIN 35,428, and 100 µL of membrane suspension.

    • Competition: 50 µL of test compound at various concentrations, 50 µL of [³H]WIN 35,428, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Saturation Radioligand Binding Assay for Sigma-1 Receptor

This protocol is used to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kᴅ) of a radioligand.

Materials:

  • Guinea pig brain membranes (or other suitable preparation)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Radioligand: --INVALID-LINK---Pentazocine (specific activity ~40 Ci/mmol)

  • Non-specific binding control: 10 µM Haloperidol

  • Other materials are the same as in Protocol 1.

Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 1.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of --INVALID-LINK---Pentazocine at increasing concentrations (e.g., 0.1 to 50 nM), and 100 µL of membrane suspension (50-100 µg protein).

    • Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of --INVALID-LINK---Pentazocine at the same increasing concentrations, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 37°C for 120 minutes.

  • Filtration, Washing, and Counting: Follow steps 4-6 from Protocol 1.

  • Data Analysis:

    • Calculate specific binding at each radioligand concentration.

    • Plot the specific binding (B) against the concentration of the radioligand ([L]).

    • Analyze the data using non-linear regression to fit a one-site binding model (B = (Bmax * [L]) / (Kᴅ + [L])) to determine the Kᴅ and Bmax values.

Conclusion

The 4-fluorophenyl group is a valuable tool in the medicinal chemist's arsenal for fine-tuning the affinity and selectivity of ligands. The data and protocols presented here provide a framework for researchers to investigate the impact of this important structural moiety on receptor binding. By systematically evaluating fluorinated and non-fluorinated analogs, a deeper understanding of the structure-activity relationships can be achieved, ultimately guiding the design of more potent and specific therapeutic agents.

Application Notes and Protocols: Derivatization of the Hydroxyl Group in 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is a valuable chiral building block in medicinal chemistry and drug development. Its structure, featuring a protected amine, a fluorinated phenyl ring, and a primary hydroxyl group, allows for selective modifications at each functional site. Derivatization of the primary hydroxyl group is a key strategy to introduce diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides detailed application notes and protocols for the esterification and etherification of the hydroxyl group of this compound.

The Boc (tert-butoxycarbonyl) protecting group on the amine is stable under the mild basic and neutral conditions typically employed for hydroxyl group derivatization, ensuring chemoselectivity. The presence of the fluorophenyl moiety can enhance metabolic stability and binding affinity of the final compounds.

General Experimental Workflow

The general workflow for the derivatization of this compound involves the reaction of the primary alcohol with an appropriate electrophile to form either an ester or an ether, followed by purification and characterization of the product.

G A This compound D Reaction A->D B Derivatization Reagent (e.g., Acid Chloride, Alkyl Halide) B->D C Reaction Setup (Solvent, Base/Catalyst) C->D E Work-up and Purification (Extraction, Chromatography) D->E F Characterization (NMR, MS, HPLC) E->F G Derivatized Product F->G

Caption: General workflow for the derivatization of this compound.

Section 1: Esterification of the Hydroxyl Group

Esterification is a common method to modify the hydroxyl group, introducing a wide range of functionalities that can modulate the physicochemical and pharmacological properties of the parent molecule. Two effective methods for the esterification of this compound are presented: Steglich esterification and acylation with an acid chloride.

Protocol 1.1: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired ester.

Protocol 1.2: Acylation with Acid Chloride

Acylation using an acid chloride in the presence of a non-nucleophilic base is a rapid and high-yielding method for ester synthesis.

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure ester.

Data Presentation: Esterification
DerivativeMethodCarboxylic Acid/Acid ChlorideYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
Acetate AcylationAcetyl chloride957.30-7.25 (m, 2H), 7.05-6.99 (m, 2H), 5.05 (br s, 1H), 4.85 (m, 1H), 4.15 (t, J=6.4 Hz, 2H), 2.05 (s, 3H), 1.95-1.85 (m, 2H), 1.40 (s, 9H)171.1, 161.5 (d, J=245 Hz), 155.5, 138.0, 128.0 (d, J=8.0 Hz), 115.5 (d, J=21.5 Hz), 79.5, 62.0, 51.0, 35.0, 28.4, 21.0312.1 [M+H]⁺
Benzoate SteglichBenzoic acid888.05-8.00 (m, 2H), 7.60-7.55 (m, 1H), 7.48-7.42 (m, 2H), 7.32-7.26 (m, 2H), 7.06-7.00 (m, 2H), 5.10 (br s, 1H), 4.95 (m, 1H), 4.40 (t, J=6.4 Hz, 2H), 2.10-2.00 (m, 2H), 1.42 (s, 9H)166.5, 161.5 (d, J=245 Hz), 155.5, 138.0, 133.0, 130.2, 129.7, 128.4, 128.0 (d, J=8.0 Hz), 115.5 (d, J=21.5 Hz), 79.5, 62.5, 51.0, 35.2, 28.4374.2 [M+H]⁺

Section 2: Etherification of the Hydroxyl Group

Etherification of the hydroxyl group can introduce functionalities that are generally more stable to hydrolysis than esters. The Williamson ether synthesis is a classic and reliable method for this transformation.

Protocol 2.1: Williamson Ether Synthesis

This method involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction at room temperature overnight, monitoring its progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the desired ether.

Data Presentation: Etherification
DerivativeMethodAlkyl HalideYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
Methyl Ether WilliamsonMethyl iodide757.30-7.25 (m, 2H), 7.05-6.99 (m, 2H), 4.95 (br s, 1H), 4.80 (m, 1H), 3.45 (t, J=6.0 Hz, 2H), 3.35 (s, 3H), 1.90-1.80 (m, 2H), 1.40 (s, 9H)161.5 (d, J=245 Hz), 155.5, 138.5, 128.0 (d, J=8.0 Hz), 115.4 (d, J=21.5 Hz), 79.3, 70.5, 59.0, 51.2, 36.0, 28.4284.2 [M+H]⁺
Benzyl Ether WilliamsonBenzyl bromide827.35-7.25 (m, 7H), 7.05-6.99 (m, 2H), 4.90 (br s, 1H), 4.82 (m, 1H), 4.50 (s, 2H), 3.55 (t, J=6.0 Hz, 2H), 1.95-1.85 (m, 2H), 1.40 (s, 9H)161.5 (d, J=245 Hz), 155.5, 138.6, 138.4, 128.4, 128.0 (d, J=8.0 Hz), 127.7, 127.6, 115.4 (d, J=21.5 Hz), 79.3, 73.2, 68.0, 51.3, 36.2, 28.4360.2 [M+H]⁺

Characterization and Purity Analysis

The identity and purity of the derivatized products should be confirmed by a combination of analytical techniques.

G cluster_0 Spectroscopic Methods cluster_1 Chromatographic Methods NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (ESI, HRMS) IR IR Spectroscopy HPLC HPLC Analysis (Purity) TLC TLC (Reaction Monitoring) Product Purified Derivative Product->NMR Product->MS Product->IR Product->HPLC Product->TLC

Caption: Analytical techniques for the characterization of derivatized products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the derivatives. The disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the introduced ester or ether moiety in the ¹H NMR spectrum are indicative of a successful reaction.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the product and confirm the addition of the new functional group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound. A single sharp peak indicates a high degree of purity.

Conclusion

The protocols outlined in these application notes provide robust and efficient methods for the derivatization of the hydroxyl group in this compound. The choice of esterification or etherification allows for the introduction of a diverse array of functional groups, facilitating the synthesis of libraries of compounds for screening in drug discovery programs. The provided data tables offer expected analytical outcomes for representative derivatives, serving as a valuable reference for researchers in the field. Careful execution of these protocols and thorough characterization of the products will enable the successful synthesis of novel and potentially bioactive molecules.

Troubleshooting & Optimization

optimizing reaction yield for 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the two most common synthetic routes: the reduction of Boc-3-amino-3-(4-fluorophenyl)propanoic acid and the Boc protection of 3-amino-3-(4-fluorophenyl)-1-propanol.

Problem: Low or No Yield of the Desired Product

Potential CauseSuggested Solution
Route 1 (Reduction): Incomplete reduction of the carboxylic acid.- Ensure the use of a sufficient excess of the reducing agent (e.g., LiBH₄, NaBH₄/I₂).- Verify the quality and anhydrous nature of the solvent (e.g., THF, Et₂O).- Increase the reaction time or temperature, monitoring the reaction progress by TLC.
Route 2 (Boc Protection): Incomplete reaction.- Confirm the quality of the Boc-anhydride ((Boc)₂O).- Use a suitable base (e.g., triethylamine, NaHCO₃, NaOH) to neutralize the acid byproduct.[1][2]- Ensure the starting amino alcohol is fully dissolved in the reaction solvent.[3]
Inactive reagents.- Use freshly opened or properly stored reagents.- Check the activity of the reducing agent or (Boc)₂O on a known, reliable substrate.
Substrate degradation.- For the reduction route, harsh acidic or basic workup conditions can lead to degradation. Use a careful workup, such as a slow quench with water or a saturated solution of NH₄Cl.[4]- For the Boc protection route, ensure the reaction temperature is not excessively high.

Problem: Formation of Multiple Products/Side Reactions

Potential CauseSuggested Solution
Route 1 (Reduction): Over-reduction or side reactions.- If using a very strong reducing agent like LiAlH₄, over-reduction is a possibility, though less likely for this substrate.- Consider using a milder reducing agent like NaBH₄ in the presence of an activating agent.[5]
Route 2 (Boc Protection): Di-Boc formation (protection of both the amine and the alcohol).- Use a stoichiometric amount of (Boc)₂O (typically 1.0-1.2 equivalents).- The amine is significantly more nucleophilic than the alcohol, so selective N-protection is generally favored.[6]- Avoid excessively high temperatures and prolonged reaction times.
Route 2 (Boc Protection): Formation of a carbonate at the hydroxyl group.- This is more likely if a strong base and a large excess of (Boc)₂O are used. The carbonate is often hydrolyzed during aqueous workup.[6]

Problem: Difficulty in Product Purification

Potential CauseSuggested Solution
Co-elution of starting material or byproducts during column chromatography.- Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is often effective.- Consider using a different stationary phase if silica gel is not providing adequate separation.
Product is an oil and difficult to handle.- Attempt to crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes, diethyl ether/petroleum ether).[7]
Residual inorganic salts from workup.- Ensure thorough washing of the organic layer with water and brine during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main approaches for this synthesis. The first involves the reduction of the carboxylic acid of Boc-3-amino-3-(4-fluorophenyl)propanoic acid to the corresponding primary alcohol. The second route is the protection of the amino group of 3-amino-3-(4-fluorophenyl)-1-propanol using di-tert-butyl dicarbonate ((Boc)₂O).

Q2: Which reducing agent is best for the reduction of the Boc-protected amino acid?

Commonly used reducing agents for this transformation include lithium borohydride (LiBH₄) and sodium borohydride (NaBH₄) in the presence of iodine (I₂) or other activators.[5][8] Lithium aluminium hydride (LiAlH₄) can also be used, but it is a much stronger reducing agent and requires more careful handling.[5]

Q3: How can I avoid the formation of the di-Boc protected product in the Boc protection reaction?

To minimize the formation of the N,O-di-Boc product, it is crucial to control the stoichiometry of the reagents. Use close to one equivalent of (Boc)₂O. The inherent higher nucleophilicity of the amine compared to the alcohol generally ensures selective N-protection under standard conditions.[6]

Q4: What is a typical workup procedure for the Boc protection reaction?

A standard workup involves quenching any excess (Boc)₂O, followed by an aqueous extraction to remove the base and any water-soluble byproducts. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[3]

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting material, product, and any significant byproducts. Staining with ninhydrin can be used to visualize primary and secondary amines, while a potassium permanganate stain can detect the alcohol functionality.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the two primary synthetic routes. Please note that actual yields may vary depending on the specific experimental setup and scale.

RouteKey ReagentsSolventTemperatureTypical Reaction TimeExpected Yield (%)
1: Reduction Boc-3-amino-3-(4-fluorophenyl)propanoic acid, LiBH₄THF0 °C to rt2-6 hours80-95
2: Boc Protection 3-amino-3-(4-fluorophenyl)-1-propanol, (Boc)₂O, TriethylamineDichloromethane (DCM)0 °C to rt4-12 hours85-98

Experimental Protocols

Route 1: Reduction of Boc-3-amino-3-(4-fluorophenyl)propanoic acid
  • Preparation: To a solution of Boc-3-amino-3-(4-fluorophenyl)propanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add lithium borohydride (LiBH₄, 2.0-3.0 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of water. Follow with the addition of a 1 M HCl solution to adjust the pH to ~7.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Route 2: Boc Protection of 3-amino-3-(4-fluorophenyl)-1-propanol
  • Preparation: Dissolve 3-amino-3-(4-fluorophenyl)-1-propanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.[9]

  • Addition of (Boc)₂O: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.[9]

  • Workup: Quench the reaction with water and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x volumes).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Visualizations

experimental_workflow cluster_0 Route 1: Reduction cluster_1 Route 2: Boc Protection Start_1 Boc-3-amino-3-(4-fluorophenyl)propanoic acid Reagents_1 LiBH4 THF, 0°C to rt Reaction_1 Reduction Start_1->Reaction_1 Reagents_1->Reaction_1 Workup_1 Aqueous Workup & Extraction Reaction_1->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Product_1 This compound Purification_1->Product_1 Start_2 3-amino-3-(4-fluorophenyl)-1-propanol Reagents_2 (Boc)2O, Et3N DCM, 0°C to rt Reaction_2 Boc Protection Start_2->Reaction_2 Reagents_2->Reaction_2 Workup_2 Aqueous Workup & Extraction Reaction_2->Workup_2 Purification_2 Column Chromatography Workup_2->Purification_2 Product_2 This compound Purification_2->Product_2

Caption: Synthetic routes to this compound.

troubleshooting_yield Start Low or No Yield Check_Reagents Are reagents active and anhydrous? Start->Check_Reagents Check_Conditions Are reaction conditions (time, temp) optimal? Start->Check_Conditions Check_Stoichiometry Is stoichiometry of reagents correct? Start->Check_Stoichiometry Solution_Reagents Use fresh/high-quality reagents. Ensure anhydrous conditions. Check_Reagents->Solution_Reagents Solution_Conditions Increase reaction time/temperature. Monitor by TLC. Check_Conditions->Solution_Conditions Solution_Stoichiometry Verify calculations and ensure proper equivalents. Check_Stoichiometry->Solution_Stoichiometry

Caption: Troubleshooting workflow for low reaction yield.

boc_protection_mechanism cluster_0 Boc Protection Mechanism Amine R-NH2 Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack Boc2O (Boc)2O Boc2O->Intermediate Product R-NH-Boc Intermediate->Product Byproduct t-BuOH + CO2 Intermediate->Byproduct Elimination

Caption: General mechanism for Boc protection of an amine.

References

Technical Support Center: N-Boc Protection of 3-amino-3-(4-fluorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the N-Boc protection of 3-amino-3-(4-fluorophenyl)-1-propanol.

Troubleshooting Common Side Products

The N-Boc protection of 3-amino-3-(4-fluorophenyl)-1-propanol, while a standard transformation, can be accompanied by the formation of several side products. Understanding and mitigating these impurities is crucial for obtaining the desired product in high yield and purity. The primary side products encountered are the di-Boc protected amine, O-Boc protected alcohol, and the cyclized oxazolidinone.

Problem 1: Formation of Di-Boc Side Product

FAQ:

  • Q1: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the di-Boc protected compound. What causes this and how can I prevent it?

    • A1: The formation of a di-tert-butoxycarbonyl (di-Boc) protected amine is a common side reaction, particularly with primary amines.[1] This occurs when the initially formed mono-Boc product, which still possesses an N-H proton, undergoes a second Boc protection. Factors that promote di-Boc formation include the use of a large excess of di-tert-butyl dicarbonate (Boc₂O) and strong bases.

Troubleshooting Guide:

StrategyRecommended ActionRationale
Stoichiometry Control Use a slight excess of Boc₂O, typically 1.05-1.2 equivalents.Minimizes the availability of the protecting agent for a second reaction.
Slow Addition Add the Boc₂O solution dropwise to the reaction mixture, especially at the beginning of the reaction.Maintains a low concentration of Boc₂O, favoring the more nucleophilic primary amine over the less nucleophilic mono-Boc product.
Base Selection Use a weaker, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA).Stronger bases can deprotonate the mono-Boc product, increasing its nucleophilicity and promoting the formation of the di-Boc species.
Solvent Choice Performing the reaction in a protic solvent like methanol can sometimes enhance the rate of mono-protection.Alcoholic solvents can stabilize the transition state for the first Boc protection.
Problem 2: Formation of O-Boc Side Product

FAQ:

  • Q2: My reaction is showing a byproduct with a similar polarity to my desired product. Could this be the result of O-Boc protection of the alcohol?

    • A2: Yes, the hydroxyl group in 3-amino-3-(4-fluorophenyl)-1-propanol is also nucleophilic and can react with Boc₂O to form an O-Boc protected side product. This is more likely to occur under forcing conditions or in the presence of certain catalysts.

Troubleshooting Guide:

StrategyRecommended ActionRationale
pH Control Maintain the reaction at a neutral to slightly basic pH.The amine is more nucleophilic than the alcohol under these conditions, favoring N-protection.
Catalyst-Free Conditions Whenever possible, avoid the use of strong activating agents like 4-dimethylaminopyridine (DMAP) if O-protection is a significant issue.DMAP is known to catalyze the acylation of alcohols.
Aqueous Conditions Performing the reaction in a biphasic system (e.g., THF/water or dioxane/water) with a mild base like NaHCO₃ can favor selective N-protection.Water can help to moderate the reactivity of the Boc anhydride and maintain a favorable pH.
Problem 3: Formation of Oxazolidinone Side Product

FAQ:

  • Q3: I am observing a cyclic byproduct. Is it possible that an oxazolidinone is forming?

    • A3: The formation of an oxazolidinone is a potential intramolecular side reaction for N-Boc protected amino alcohols. This can occur via cyclization of the carbamate onto the hydroxyl group, particularly under basic conditions or at elevated temperatures.

Troubleshooting Guide:

StrategyRecommended ActionRationale
Temperature Control Conduct the reaction at or below room temperature (0 °C to 25 °C).Higher temperatures can promote the intramolecular cyclization.
Base Selection Use a mild, non-nucleophilic base.Strong bases can facilitate the deprotonation of the carbamate nitrogen, initiating the cyclization.
Reaction Time Monitor the reaction closely and work it up as soon as the starting material is consumed.Prolonged reaction times, especially in the presence of base, can increase the likelihood of cyclization.

Experimental Protocols

Protocol 1: Standard N-Boc Protection

This protocol is a general method for the N-Boc protection of primary amines and can be adapted for the target molecule.

Reagents:

  • 3-amino-3-(4-fluorophenyl)-1-propanol

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Triethylamine (TEA) (1.2 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 3-amino-3-(4-fluorophenyl)-1-propanol (1.0 eq) in DCM or THF (to a concentration of 0.1-0.5 M).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: N-Boc Protection in Aqueous Media

This protocol is particularly useful for minimizing O-Boc side product formation.

Reagents:

  • 3-amino-3-(4-fluorophenyl)-1-propanol

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Sodium bicarbonate (NaHCO₃) (2.0 equivalents)

  • Tetrahydrofuran (THF) and Water

Procedure:

  • Dissolve 3-amino-3-(4-fluorophenyl)-1-propanol (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Extract the remaining aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify by column chromatography if necessary.

Visualizations

Troubleshooting Workflow for N-Boc Protection

Troubleshooting_Workflow start Start: N-Boc Protection of 3-amino-3-(4-fluorophenyl)-1-propanol check_purity Analyze crude product (TLC, LC-MS, NMR) start->check_purity identify_side_product Identify major side product(s) check_purity->identify_side_product di_boc Di-Boc product detected identify_side_product->di_boc High MW o_boc O-Boc product detected identify_side_product->o_boc Similar polarity oxazolidinone Oxazolidinone detected identify_side_product->oxazolidinone Cyclic structure other Other/unknown side products identify_side_product->other Other end Desired Product identify_side_product->end Clean reaction solution_di_boc Reduce Boc₂O stoichiometry Use weaker base Slow addition of Boc₂O di_boc->solution_di_boc solution_o_boc Use aqueous conditions Avoid DMAP Control pH (neutral to slightly basic) o_boc->solution_o_boc solution_oxazolidinone Lower reaction temperature Use mild base Shorten reaction time oxazolidinone->solution_oxazolidinone solution_other Re-evaluate reaction conditions Consider alternative protecting group strategy other->solution_other solution_di_boc->end solution_o_boc->end solution_oxazolidinone->end solution_other->end

Caption: Troubleshooting workflow for side product formation.

Reaction Pathways in N-Boc Protection

Reaction_Pathways StartingMaterial 3-amino-3-(4-fluorophenyl)-1-propanol DesiredProduct N-Boc Protected Product (Desired) StartingMaterial->DesiredProduct + Boc₂O (1 eq) OBoc O-Boc Product (Side Product) StartingMaterial->OBoc + Boc₂O Boc2O Boc₂O DiBoc Di-Boc Product (Side Product) DesiredProduct->DiBoc + Boc₂O (excess) Oxazolidinone Oxazolidinone (Side Product) DesiredProduct->Oxazolidinone Intramolecular cyclization

Caption: Potential reaction pathways during N-Boc protection.

References

selective Boc deprotection in the presence of other acid-labile groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective deprotection of the tert-butyloxycarbonyl (Boc) group in the presence of other acid-labile protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection?

A1: The most common method for Boc deprotection involves treatment with strong acids in anhydrous organic solvents.[1] Typically, a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M hydrogen chloride (HCl) in 1,4-dioxane or ethyl acetate is used.[1][2] These reactions are generally rapid and occur at room temperature.[1][3]

Q2: How does the acid-catalyzed Boc deprotection mechanism work?

A2: The deprotection mechanism begins with the protonation of the carbamate's carbonyl oxygen by a strong acid.[1][2] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[1][2] The tert-butyl cation can then be neutralized or react further, potentially leading to side products if not properly managed.[4][5]

Q3: What does "orthogonal protection" mean in the context of the Boc group?

A3: Orthogonal protection is a strategy where two or more protecting groups can be removed selectively without affecting the others.[6][7] The Boc group, which is labile to acid, forms an orthogonal pair with protecting groups that are removed under different conditions, such as the base-labile Fmoc group or groups removed by hydrogenolysis like Cbz and benzyl esters.[4][6] This allows for precise, stepwise manipulation of different functional groups within a complex molecule.[6][7]

Q4: What are the primary challenges in selectively removing a Boc group in the presence of other acid-labile groups?

A4: The main challenge is that the acidic conditions required to cleave the Boc group can also remove other acid-sensitive groups, such as tert-butyl esters, acetals, ketals, and some silyl ethers.[8][9][10] Achieving selectivity requires carefully tuning the reaction conditions, such as the choice of acid, its concentration, the solvent, reaction time, and temperature, to exploit the subtle differences in acid lability between the Boc group and other protecting groups.[2][11]

Q5: What are some milder acidic conditions for Boc deprotection that can improve selectivity?

A5: For substrates with other sensitive functional groups, several milder reagents can be employed. These include using neat formic acid, catalytic amounts of p-toluenesulfonic acid (pTSA), or aqueous phosphoric acid.[1][2][12] Lewis acids such as zinc bromide (ZnBr₂) have also been shown to offer selectivity in certain cases.[8][9]

Troubleshooting Guides

Issue 1: My other acid-labile protecting group (e.g., t-butyl ester, acetal) is also being cleaved during Boc deprotection.

  • Possible Cause: The acidic conditions are too harsh, leading to non-selective deprotection. Standard conditions like 50% TFA in DCM can cleave many sensitive esters and other groups.[8]

  • Solution 1: Modify Acidic Conditions. Reduce the acid concentration (e.g., use 20% TFA instead of 50%), lower the reaction temperature to 0°C, and carefully monitor the reaction to stop it as soon as the Boc group is removed.[2][11][13]

  • Solution 2: Switch to a Milder Acid System. Employing milder acids can provide greater selectivity. Consider using aqueous phosphoric acid, which has been shown to be effective for Boc removal while leaving acid-sensitive esters intact.[8][11][12] Formic acid is another alternative that can be used neat or in DCM.[2]

  • Solution 3: Use a Lewis Acid. For certain substrates, Lewis acids like ZnBr₂ in DCM can selectively deprotect tert-butyl esters in the presence of other groups, though its selectivity with N-Boc can be substrate-dependent.[8][9]

Issue 2: The Boc deprotection reaction is incomplete or very slow.

  • Possible Cause: The acidic conditions are too mild for the specific substrate, or the reaction time is insufficient.[8] Low reaction temperatures can also significantly slow down the rate of deprotection.[8]

  • Solution 1: Increase Acid Strength or Concentration. If using a mild system, you can gradually increase the acid concentration or switch to a slightly stronger acid. For example, if 20% TFA is ineffective, increasing it to 50% or switching to 4M HCl in dioxane may be necessary, while carefully monitoring for side product formation.[8]

  • Solution 2: Increase Reaction Time or Temperature. Ensure the reaction is running at room temperature, as lower temperatures can hinder deprotection.[8] Extend the reaction time and monitor progress closely using TLC or LC-MS.[13]

  • Solution 3: Check for Substrate Solubility. Ensure your Boc-protected compound is fully dissolved in the reaction solvent, as poor solubility can lead to incomplete reactions.

Issue 3: I am observing significant amounts of side products from alkylation.

  • Possible Cause: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic residues in your substrate, such as tryptophan, methionine, or electron-rich aromatic rings.[4][5]

  • Solution: Use Scavengers. Always include a scavenger in your reaction mixture to trap the tert-butyl cation.[4] Common scavengers include triisopropylsilane (TIS), thiophenol, or anisole.[1][4] This is especially critical when working with sensitive substrates.[13]

Data Presentation: Comparison of Mild Acidic Conditions for Boc Deprotection

The selection of an appropriate deprotection method is critical and depends on the substrate's sensitivity. The following table summarizes common mild acidic conditions.

ReagentConcentrationSolventTypical TimeTemperatureNotes & Selectivity
Trifluoroacetic Acid (TFA) 20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to RTStandard method; lower concentrations and temperatures improve selectivity.[2]
Hydrochloric Acid (HCl) 4 M1,4-Dioxane0.5 - 4 hoursRTA strong acid system, may be less selective than TFA for some substrates.[2]
Formic Acid Neat or in DCMDichloromethane (DCM)1 - 16 hoursRTMilder alternative, often preserving other acid-labile groups.[2]
p-Toluenesulfonic Acid (pTSA) Catalytic to StoichiometricDCM or Acetonitrile10 min - 2 hoursRTEffective and biodegradable alternative to TFA.[2][14]
Aqueous Phosphoric Acid 85 wt% solutionToluene or THFVariesRT or gentle heatingGood for substrates with sensitive esters.[8][11][12]
**Zinc Bromide (ZnBr₂) **StoichiometricDichloromethane (DCM)VariesRTLewis acid option; selectivity can be substrate-dependent.[8][9]

Experimental Protocols

Protocol 1: Selective Boc Deprotection using Trifluoroacetic Acid (TFA) in DCM

This protocol is a standard method that can be tuned for selectivity by adjusting the TFA concentration and temperature.[2]

  • Preparation: Dissolve the N-Boc protected amine in dichloromethane (DCM) (e.g., 0.1-0.2 M) in a round-bottom flask equipped with a stir bar.[1] If the substrate contains nucleophilic groups, add a scavenger such as triisopropylsilane (TIS) (1.2 equivalents).[1]

  • Reaction: Cool the solution to 0°C in an ice bath.[2] Slowly add TFA to the desired final concentration (typically 20-25% v/v for increased selectivity).[1][2]

  • Monitoring: Stir the reaction mixture at 0°C or allow it to warm to room temperature. Monitor the progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.[1]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[2] To ensure complete removal of residual TFA, co-evaporate with a solvent like toluene (3 times).[2] The product is typically obtained as the TFA salt.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]

Protocol 2: Boc Deprotection using Aqueous Phosphoric Acid

This method is particularly useful for substrates containing other acid-sensitive functionalities like benzyl or methyl esters.[8][11]

  • Preparation: Dissolve the N-Boc protected substrate in a suitable solvent such as toluene or THF.[11][12]

  • Reaction: Add 85 wt% aqueous phosphoric acid to the mixture. The optimal amount may require some optimization for the specific substrate.[1]

  • Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and an appropriate organic solvent (e.g., ethyl acetate).[1][11] Carefully neutralize the mixture with a base, such as solid sodium bicarbonate or a saturated aqueous solution, until effervescence ceases.[1]

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[11]

Visual Guides

G cluster_input Starting Material Analysis cluster_decision Condition Selection cluster_protocol Deprotection Protocol cluster_output Result Start Molecule with Boc and other acid-labile groups Q1 Other group highly acid-sensitive? (e.g., t-Bu ester, acetal) Start->Q1 P1 Mild Conditions: - Aq. H3PO4 - Formic Acid - Low % TFA (20%) at 0°C Q1->P1  Yes P2 Standard Conditions: - TFA (25-50%) / DCM - HCl / Dioxane Q1->P2  No Q2 Substrate contains nucleophilic residues (Trp, Met)? P3 Add Scavenger: - Triisopropylsilane (TIS) - Anisole Q2->P3  Yes P4 No Scavenger Needed Q2->P4  No P1->Q2 P2->Q2 End Selectively Deprotected Product P3->End P4->End

Caption: A decision workflow for selecting the appropriate Boc deprotection conditions.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_final 4. Final Product Dissolve Dissolve Boc-protected substrate in solvent Scavenger Add scavenger (if needed) Dissolve->Scavenger Cool Cool to 0°C (optional) Scavenger->Cool AddAcid Slowly add deprotection reagent (acid) Cool->AddAcid Stir Stir and monitor (TLC / LC-MS) AddAcid->Stir Concentrate Concentrate under reduced pressure Stir->Concentrate Neutralize Neutralize with base & perform extraction Concentrate->Neutralize Purify Dry and purify (e.g., chromatography) Neutralize->Purify Product Isolated Free Amine Purify->Product

Caption: A general experimental workflow for selective Boc deprotection.

References

preventing racemization during synthesis of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the synthesis of the chiral amino alcohol 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol.

Troubleshooting Guide: Minimizing Racemization

This guide addresses common issues encountered during the synthesis that can lead to a loss of stereochemical purity.

Problem 1: Significant Racemization Observed in the Final Product

  • Possible Causes:

    • Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide the energy needed to overcome the activation barrier for racemization.[1]

    • Strongly Basic or Acidic Conditions: The presence of strong bases or acids can facilitate the formation of achiral intermediates, such as enolates, leading to racemization.[1] This is a known risk in peptide synthesis, where activation of the carboxyl group can lead to epimerization.[2]

    • Inappropriate Choice of Reagents: Certain reagents, such as some coupling reagents in peptide synthesis, can promote racemization.[1][2] The choice of metal catalyst and ligands in asymmetric hydrogenations is also critical.[3]

    • Unstable Chiral Intermediates: Intermediates formed during the reaction may not be stereochemically stable under the reaction conditions.[1]

  • Solutions:

    • Optimize Reaction Conditions:

      • Temperature: Lower the reaction temperature. Cryogenic conditions are often employed in stereoselective syntheses to minimize racemization.[1]

      • Reaction Time: Monitor the reaction progress closely (e.g., using TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.[1]

    • Reagent Selection:

      • pH Control: Use milder bases or acids, or buffer the reaction mixture if possible. For steps involving amide bond formation, additives like HOBt, HOAt, or OxymaPure can suppress racemization.[2][4]

      • Catalyst Choice: For asymmetric reductions, screen different chiral catalysts and ligands. For instance, iridium-catalyzed asymmetric transfer hydrogenation can yield anti-products, while rhodium-catalyzed asymmetric hydrogenation may provide syn-products for γ-amino alcohols.[3]

    • Protecting Groups: Ensure the Boc (tert-butoxycarbonyl) group is stable under the reaction conditions. The Boc group is generally stable to most nucleophiles and bases but is cleaved under acidic conditions.[5]

Problem 2: Racemization Occurring During Work-up or Purification

  • Possible Causes:

    • Aqueous Work-up: Using strong acids or bases during aqueous work-ups can cause racemization of the final product.[1]

    • Chromatography: Purification via chromatography on standard silica gel, which is acidic, can sometimes lead to racemization or degradation of sensitive compounds.[1]

  • Solutions:

    • Gentle Work-up: Neutralize the reaction mixture carefully and use saturated solutions of mild reagents like sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) for washing.

    • Alternative Purification:

      • Use a neutral support like alumina for chromatography.[1]

      • Deactivate silica gel by pre-treating it with a base, such as triethylamine, before use.[1]

      • Consider recrystallization as an alternative purification method, which can also lead to enantiomeric enrichment.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for synthesizing chiral this compound with high stereopurity?

A1: Several methods are effective for synthesizing chiral amino alcohols with high stereopurity.[1] Key strategies include:

  • Asymmetric Reduction of a Prochiral Ketone: This is a highly effective approach involving the reduction of the corresponding β-amino ketone, 3-(Boc-amino)-3-(4-fluorophenyl)propan-1-one. Catalysts based on ruthenium, rhodium, and iridium with chiral ligands are commonly used and can provide excellent enantioselectivity.[3][7] The Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst is another reliable method.[7]

  • Biocatalytic Methods: Enzymes like alcohol dehydrogenases or aminotransferases can be used to synthesize chiral amino alcohols with outstanding enantioselectivity under mild reaction conditions, which inherently minimizes the risk of racemization.[1][8]

  • Ring-Opening of Chiral Epoxides or Aziridines: Nucleophilic attack on a chiral epoxide or aziridine precursor can produce the desired amino alcohol with well-defined stereochemistry, as the product's configuration is determined by the starting material.[1][9]

  • Starting from the Chiral Pool: Using a readily available chiral starting material, such as an enantiomerically pure amino acid, can be an effective strategy.[10]

Q2: How does the choice of solvent affect racemization?

A2: The solvent can play a significant role by influencing the stability of charged or polar intermediates that may be prone to racemization.[1] Protic solvents can stabilize ionic intermediates, while polar aprotic solvents might also facilitate racemization depending on the specific reaction mechanism. It is often necessary to screen various solvents to find the optimal balance between reactivity and stereochemical integrity.[1]

Q3: How does the Boc protecting group help in minimizing racemization?

A3: Protecting groups are critical for minimizing racemization.[1] The Boc group on the nitrogen atom reduces the acidity of the adjacent C-H bond at the chiral center. This makes it more difficult for a base to abstract the proton and form a planar, achiral enolate-like intermediate, which is a common pathway for racemization.[1] The steric bulk of the Boc group can also shield the chiral center from the approach of reagents that might cause epimerization.[1]

Q4: At what stages of the synthesis is racemization most likely to occur?

A4: Racemization can happen at several stages:

  • During the main reaction: This is the most common stage, especially if conditions are harsh (high temperature, strong base/acid).[1]

  • During activation for coupling: In multi-step syntheses, if a carboxylic acid needs to be activated (e.g., to form an amide bond), the activated intermediate can be susceptible to racemization.[2][11]

  • During work-up: Aqueous work-ups involving strong acids or bases can cause the product to racemize.[1]

  • During purification: As mentioned, chromatography on acidic media like silica gel can be a source of racemization for sensitive compounds.[1]

Quantitative Data

The enantiomeric excess (ee) is highly dependent on the chosen synthetic route and reaction conditions. The following table provides an illustrative summary of expected outcomes for the asymmetric reduction of a β-amino ketone precursor based on literature for similar substrates.

Catalyst/MethodChiral LigandSolventTemp (°C)Pressure (atm)Typical ee (%)Reference(s)
RuCl₂(diphosphine)(diamine)(R,R)-TsDPEN2-Propanol25N/A (ATH)>95[3]
[Rh(COD)Cl]₂(S)-BINAPMethanol2510>90[3]
[IrCp*Cl₂]₂α,α-disubstituted amino acid amide2-Propanol25N/A (ATH)>95[3]
CBS Catalyst(S)-Proline-derivedTHF-20 to 25N/A>95[7]
Biocatalysis (Imine Reductase)IRED EnzymeBuffer/Co-solvent30N/A91-99[8]

Note: This table is illustrative. Optimal conditions for the specific synthesis of this compound would require experimental screening.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation (ATH) of 3-(Boc-amino)-1-(4-fluorophenyl)-3-oxopropane

This protocol describes the enantioselective reduction of the β-amino ketone precursor to the desired chiral amino alcohol.

  • Catalyst Preparation (in-situ): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [IrCp*Cl₂]₂ (0.5 mol%) and the chiral amino acid amide ligand (e.g., an α,α-disubstituted amino acid amide, 1.1 mol%) in anhydrous 2-propanol.[3]

  • Base Addition: Add potassium carbonate (K₂CO₃, 5 mol%) and heat the mixture gently to facilitate catalyst formation.[3]

  • Reaction Setup: In a separate flask, dissolve the substrate, 3-(Boc-amino)-1-(4-fluorophenyl)-3-oxopropane (1.0 equivalent), in anhydrous 2-propanol.

  • Hydrogenation: Transfer the substrate solution to the catalyst mixture. Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.[1][7]

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on deactivated silica gel to yield the enantiomerically pure this compound.[7]

  • Analysis: Determine the enantiomeric excess (ee) of the final product using chiral High-Performance Liquid Chromatography (HPLC) analysis.[7]

Visualizations

Synthesis_Workflow start Precursor: 3-(Boc-amino)-1-(4-fluorophenyl) -3-oxopropane reaction Asymmetric Reduction start->reaction Chiral Catalyst (e.g., Ru, Ir) H- source product Product: 3-(Boc-amino)-3-(4-fluorophenyl) -1-propanol reaction->product purification Work-up & Purification product->purification analysis Chiral HPLC Analysis purification->analysis final_product Enantiopure Product analysis->final_product ee% > 95% Troubleshooting_Racemization start Low ee% or Racemization Detected check_reaction Review Reaction Conditions start->check_reaction check_workup Review Work-up/ Purification Protocol start->check_workup harsh_cond Harsh Conditions? check_reaction->harsh_cond optimize_cond Lower Temperature Shorten Reaction Time Use Milder Reagents harsh_cond->optimize_cond Yes harsh_cond->check_workup No re_run Re-run Synthesis with Optimized Protocol optimize_cond->re_run acidic_media Acidic Media Used? (e.g., strong acid wash, silica gel) check_workup->acidic_media optimize_purification Use Neutral Wash Use Deactivated Silica or Alumina acidic_media->optimize_purification Yes acidic_media->re_run No optimize_purification->re_run

References

troubleshooting low conversion rates in reactions with 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

This guide provides comprehensive troubleshooting support for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving this compound. This chiral amino alcohol is a valuable intermediate in organic synthesis, particularly for developing active pharmaceutical ingredients (APIs) targeting neurological disorders.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The molecule has two primary reactive sites:

  • Primary Alcohol (-OH): This group can undergo typical alcohol reactions such as oxidation, esterification, and etherification.

  • Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[2] Its removal under acidic conditions reveals the primary amine, which can then be used in subsequent reactions like amidation, alkylation, or reductive amination.[3][4]

Q2: How should I store this reagent for maximum stability?

A2: It is recommended to store this compound in a cool environment, typically between 2-8°C, to ensure long-term stability.[1]

Q3: What are the most common side reactions I should be aware of?

A3: When performing reactions, particularly the deprotection step, potential side reactions can occur. While the provided starting material is already Boc-protected, issues can arise in subsequent steps. For instance, if modifying other parts of a larger molecule that also contains a Boc-group, side reactions like the formation of ureas (especially with sterically hindered amines) or double-protection (Boc₂N-R) can occur if conditions are not optimized.[5][6] During deprotection, the resulting free amine can be reactive, so it should be used promptly or converted to a stable salt.

Q4: What are the best methods for monitoring reaction progress?

A4: The two most common and effective methods for monitoring reaction progress are:

  • Thin Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of the starting material and the appearance of the product.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the mass of the product and helping to identify any side products that may have formed.[7]

Troubleshooting Guide 1: Low Conversion in Boc Deprotection

The most common reaction involving this starting material is the removal of the Boc protecting group to liberate the free amine for further synthesis.

Q5: I am observing incomplete Boc deprotection. What are the likely causes and solutions?

A5: Incomplete deprotection is a frequent cause of low yields in subsequent steps. The primary reasons are related to the acidic conditions required for cleavage.[3][8]

Possible Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The Boc group is removed by acid-catalyzed hydrolysis.[3] If the acid is too weak or used in insufficient quantity, the reaction will be slow or incomplete.

    • Solution: Use a strong acid like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[9] A common method involves using a solution of 25-50% TFA in a solvent like Dichloromethane (DCM).[3]

  • Short Reaction Time: While often fast, the reaction may require more time to reach completion, especially at lower temperatures.

    • Solution: Monitor the reaction closely using TLC or LC-MS until all starting material is consumed. Reaction times can range from 30 minutes to several hours.[3]

  • Low Temperature: Deprotection is typically run at room temperature.[3] If the lab temperature is low, the reaction rate can decrease significantly.

    • Solution: Ensure the reaction is maintained at a consistent room temperature (20-25°C). Gentle warming should be avoided as it can promote side reactions.

Below is a troubleshooting workflow for the Boc deprotection step.

G start Low Conversion in Boc Deprotection check_sm Is Starting Material (SM) Completely Consumed (via TLC/LC-MS)? start->check_sm incomplete Incomplete Deprotection check_sm->incomplete  No check_workup Investigate Workup/ Purification Procedure check_sm->check_workup  Yes increase_acid Increase Acid Conc. (e.g., TFA in DCM) incomplete->increase_acid extend_time Extend Reaction Time (Monitor) incomplete->extend_time product_loss Possible Product Loss During Extraction or Isolation check_workup->product_loss G center_node Hydroxyl Group Reactivity steric Steric Hindrance (from Boc-Amine) steric->center_node Influences reagents Reagent Choice & Activity (e.g., Oxidant, Acid Chloride) reagents->center_node Influences conditions Reaction Conditions conditions->center_node Influences temp Temperature conditions->temp solvent Solvent Choice (Solubility) conditions->solvent atmosphere Atmosphere (Inert vs. Air) conditions->atmosphere

References

Technical Support Center: Thermal Deprotection of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the thermal deprotection of the Boc (tert-butyloxycarbonyl) group from 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol. It is designed for researchers, scientists, and drug development professionals to navigate challenges associated with this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of thermal Boc deprotection?

A1: Thermal Boc deprotection proceeds without a catalyst through a fragmentation mechanism. Upon heating, the Boc-protected amine undergoes a reaction to form a carbamic acid intermediate, which is unstable.[1] This intermediate readily decarboxylates to yield the free amine, carbon dioxide (CO₂), and isobutylene as by-products.[1]

Q2: Why should I choose thermal deprotection over standard acidic methods (e.g., TFA, HCl)?

A2: Thermal deprotection is considered a green chemistry approach because it avoids the use of strong acids and chlorinated solvents, which simplifies work-up and reduces hazardous waste.[1][2] This method is particularly advantageous for substrates containing other acid-sensitive functional groups that might not be compatible with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Q3: What are the typical temperatures and reaction times required?

A3: The required temperatures are generally high, often around 150°C or higher, to achieve a practical reaction rate.[1] In some cases, temperatures up to 240°C have been used, particularly in continuous flow systems.[3] Reaction times can vary significantly, from minutes in high-temperature flow reactors to several hours or even days at lower temperatures (e.g., ~100°C).[1][3]

Q4: What solvents are recommended for this reaction?

A4: High-boiling point solvents are typically required. Water, especially at elevated temperatures (superheated or near-critical), can be an effective and green solvent, though it may necessitate the use of pressurized reactors.[1] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), have proven to be excellent solvents for thermal Boc deprotection, often leading to cleaner and more efficient reactions.[3][4] Other solvents like methanol can also be used, particularly in continuous flow setups.[3][5][6]

Q5: Is racemization a concern for this chiral substrate?

A5: Yes, the high temperatures required for thermal deprotection can potentially lead to racemization of chiral substrates.[1] It is crucial to carefully monitor the reaction conditions and assess the enantiomeric purity of the product. Minimizing reaction time and using the lowest effective temperature can help mitigate this risk.

Experimental Protocol: Thermal Deprotection

This protocol provides a general methodology for the thermal deprotection of this compound. Optimization of temperature and reaction time is highly recommended for each specific scale and equipment setup.

Materials:

  • This compound

  • High-boiling point solvent (e.g., 2,2,2-trifluoroethanol (TFE), dimethyl sulfoxide (DMSO), or diphenyl ether)

  • Reaction vessel equipped with a reflux condenser, magnetic stirrer, and thermometer (or a continuous flow reactor)

  • Inert atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Setup: In a well-ventilated fume hood, add the this compound to the reaction vessel.

  • Solvent Addition: Add the chosen high-boiling solvent to create a solution with a concentration typically in the range of 0.1-0.5 M.

  • Inerting: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Heating: Begin stirring and heat the reaction mixture to the target temperature (a starting point of 150°C is recommended).

  • Monitoring: Monitor the reaction progress periodically using TLC or LC-MS to check for the consumption of the starting material.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product, 3-amino-3-(4-fluorophenyl)-1-propanol, can be purified by standard methods such as column chromatography on silica gel or crystallization.

Troubleshooting Guide

Problem 1: Incomplete reaction or low conversion of starting material.

  • Symptoms: Significant amount of starting material remains after the expected reaction time, as observed by TLC, LC-MS, or NMR.[7]

  • Possible Causes:

    • The reaction temperature is too low.

    • The reaction time is insufficient.

    • The chosen solvent is not optimal.

  • Solutions:

    • Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. The rate of thermal deprotection is highly temperature-dependent.

    • Extend Reaction Time: Continue heating for a longer duration, monitoring progress regularly to avoid potential decomposition.

    • Change Solvent: Switch to a more effective solvent. Fluorinated alcohols like TFE have been shown to facilitate the reaction effectively.[3][4]

Problem 2: Low isolated yield despite complete conversion.

  • Symptoms: Reaction monitoring shows complete consumption of starting material, but the final isolated product mass is low.

  • Possible Causes:

    • Thermal decomposition of the starting material or the product at the reaction temperature.

    • Product loss during the work-up or purification stages.

    • Volatility of the product leading to loss during solvent evaporation.

  • Solutions:

    • Lower Temperature: Attempt the reaction at a lower temperature for a longer period to minimize thermal degradation.

    • Optimize Work-up: Ensure extraction and purification methods are suitable for an amino alcohol, which can have significant water solubility. An acid-base extraction may be necessary to isolate the product efficiently.

    • Careful Evaporation: Remove the solvent under reduced pressure at a moderate temperature to avoid loss of the final product.

Problem 3: Formation of significant impurities.

  • Symptoms: Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.

  • Possible Causes:

    • Side reactions such as elimination or intermolecular reactions (e.g., ether formation) at high temperatures.

    • Decomposition of the product over extended reaction times.

    • Racemization of the chiral center.[1]

  • Solutions:

    • Minimize Reaction Time: Stop the reaction as soon as the starting material is consumed to prevent further degradation of the product.

    • Screen Solvents: The choice of solvent can influence side reactions. Screen a variety of high-boiling solvents to find one that minimizes impurity formation.

    • Analyze Impurities: If possible, identify the structure of the major impurities to understand the decomposition pathway and devise a strategy to prevent their formation.

    • Assess Chirality: Use chiral HPLC or other relevant techniques to determine if racemization has occurred and adjust conditions accordingly.

Data Presentation

The efficiency of thermal Boc deprotection is highly dependent on the substrate. The following table summarizes conditions used for different classes of N-Boc protected amines, providing a useful comparison.

Substrate TypeExample SubstrateSolventTemperature (°C)Residence Time (min)Conversion/Yield (%)Reference
N-Boc Alkyl AmineN-Boc phenethylamineTFE2403044[3]
N-Boc Aryl AmineN-Boc anilineTFE2403093[3][8]
N-Boc Aryl AmineN-Boc anilineMeOH2403088[3][8]
N-Boc HeteroarylN-Boc indoleTFE1506098[3][8]
N-Boc Amino AcidN-Boc glycineTFE1506095[3]

Visualizations

The following diagrams illustrate the key processes and logic associated with the thermal deprotection of a Boc group.

G cluster_reagents Starting Material cluster_products Products SM This compound P1 3-Amino-3-(4-fluorophenyl)-1-propanol SM->P1      Heat (Δ) (e.g., 150°C+) P2 CO₂ SM->P2      Heat (Δ) (e.g., 150°C+) P3 Isobutylene SM->P3      Heat (Δ) (e.g., 150°C+) G start Start Reaction Monitoring (TLC or LC-MS) check_sm Is Starting Material Consumed? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No complete Reaction Complete check_sm->complete Yes troubleshoot Troubleshooting Steps: 1. Increase Temperature 2. Extend Reaction Time 3. Change Solvent incomplete->troubleshoot workup Proceed to Work-up and Purification complete->workup troubleshoot->start Re-evaluate G center Reaction Rate & Efficiency temp Temperature temp->center time Reaction Time time->center solvent Solvent Choice (e.g., TFE, Water) solvent->center substrate Substrate Structure (Aryl vs. Alkyl) substrate->center

References

Technical Support Center: Catalyst Poisoning in Reactions with 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol.

Troubleshooting Guide

This guide offers a systematic approach to diagnose and resolve common issues related to catalyst deactivation during the synthesis.

ProblemPossible CauseDiagnostic CheckRecommended Solution(s)
Low or No Conversion Catalyst Poisoning • Analyze starting materials, solvents, and gases for impurities (e.g., GC-MS, ICP-MS).• Test a new batch of catalyst, substrate, or solvent.• Run the reaction with highly purified reactants as a control experiment.[1]• Purify reactants and solvents (e.g., distillation, filtration through activated alumina/carbon).• Use a guard bed to remove poisons before the reactor.[2][3]• Source reagents from a high-purity supplier.
Improper Catalyst Handling/Activation • Review standard operating procedures for catalyst handling and activation.• Ensure pyrophoric catalysts (e.g., some forms of Pd/C) were not exposed to air.• Handle air-sensitive catalysts under an inert atmosphere (e.g., nitrogen or argon glovebox).[3]• Follow the manufacturer's activation protocol precisely.
Sub-optimal Reaction Conditions • Verify temperature, pressure, and stirring rate are within the recommended range for the catalyst system.[1]• Optimize reaction parameters systematically (e.g., Design of Experiments).• For heterogeneous catalysts, ensure adequate agitation to maintain a uniform suspension.[1]
Gradual Decrease in Activity Over Recycles (Heterogeneous Catalysts) Progressive Poisoning • Analyze the catalyst surface post-reaction (e.g., XPS, TEM) for adsorbed species or morphological changes.• Implement rigorous purification of reactants for each cycle.• Consider catalyst regeneration if a suitable protocol exists.[1]
Fouling • Visually inspect the catalyst for coking or deposition of byproducts.• Characterize the used catalyst using techniques like TGA or SEM.• Wash the catalyst with an appropriate solvent to remove adsorbed byproducts.• For coking, a controlled calcination (heating in air) might be effective.[1][3]
Leaching of Active Metal • Analyze the reaction filtrate for traces of the catalytic metal using ICP-MS or AAS.• Modify the support or ligand to better anchor the active metal.• Adjust solvent or temperature to minimize dissolution.
Poor or Altered Selectivity (e.g., in Asymmetric Reactions) Selective Poisoning of Chiral Sites • Monitor enantiomeric excess (ee) or diastereomeric ratio (dr) throughout the reaction.• A disproportionate drop in selectivity compared to activity can indicate selective poisoning.[4]• Identify and eliminate the specific poison, which may be a subtle impurity or a reaction byproduct.• Screen alternative chiral ligands that may be more robust.
Presence of Promoting/Inhibiting Impurities • Conduct trace metal analysis on all starting materials.[1]• Halide ions, for example, can act as either promoters or inhibitors depending on the system.[5][6]• Purify starting materials to remove trace impurities.• If a halide effect is suspected, systematically study the impact of adding or removing halide sources.[5][6]

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction with this compound has stalled. How do I know if the catalyst is poisoned?

A sluggish or stalled reaction is a primary indicator of catalyst deactivation, with poisoning being a common cause.[3] A diagnostic test involves running the reaction with highly purified reactants and a fresh batch of catalyst. If the activity is restored, poisoning by impurities in the original materials is the likely culprit.[1]

Q2: What are the most common catalyst poisons I should be concerned about in this specific reaction?

For reactions involving substrates like this compound, which are often used in transition metal-catalyzed hydrogenations or cross-coupling reactions, the most common poisons include:

  • Sulfur Compounds: Often found in reagents or as residuals from previous synthetic steps, sulfur compounds strongly and often irreversibly bind to the active sites of metals like palladium, platinum, and rhodium.[2][3][7]

  • Halides: While sometimes used to tune reactivity, halide ions (Cl-, Br-, I-) can act as poisons for many transition metal catalysts.[4][5] The fluorine in your substrate is generally not a concern, but impurities from other sources are.

  • Nitrogen-containing Heterocycles: If not the intended substrate, compounds like pyridine or quinoline can act as poisons.[4]

  • Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic from raw materials can deactivate catalysts.[8][9]

  • Water and Oxygen: For certain catalyst systems, particularly Lewis acids or Ziegler-Natta catalysts, water and oxygen can be potent poisons.[1][4] In hydrogenation, oxygen must be rigorously excluded.

Q3: Could impurities from the synthesis of my this compound starting material be the issue?

Yes, this is a significant possibility. Potential impurities could include:

  • Residual Bases: Triethylamine or DMAP, often used in Boc-protection, can coordinate to metal centers and inhibit catalysis.

  • Unreacted Reagents: Leftover reagents from previous steps.

  • Byproducts: Side-products formed during the synthesis of the starting material.

It is crucial to ensure the high purity of your substrate through techniques like recrystallization or chromatography before use in a sensitive catalytic step.

Q4: Can a poisoned palladium catalyst (e.g., Pd/C) be regenerated?

Regeneration is sometimes possible but depends heavily on the nature of the poison.[1]

  • For coking (carbon deposits): A controlled calcination (heating in air) followed by reduction (heating under H₂) can sometimes burn off the deposits and restore activity.[3]

  • For strongly chemisorbed poisons (like sulfur): Regeneration is much more difficult and may require harsh chemical treatments, such as washing with acidic or basic solutions or using oxidizing agents like hydrogen peroxide.[10][11] However, complete recovery of activity is rare.[12][13]

Always consult the catalyst manufacturer's guidelines before attempting regeneration.[1]

Q5: My reaction involves a chiral phosphine ligand. Are these systems particularly sensitive to poisoning?

Yes, asymmetric catalysis systems are often highly sensitive. The chiral ligands used to induce enantioselectivity are complex, expensive, and can be susceptible to degradation or reaction with impurities. Furthermore, poisons can selectively bind to the active chiral catalytic species, leading to a dramatic drop in enantiomeric excess (ee) even with a small loss in overall conversion.[14]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation

This protocol is a representative example for the asymmetric hydrogenation of a related ketone to produce a chiral alcohol, illustrating a typical workflow where catalyst poisoning could be encountered.

Materials:

  • Substrate (e.g., 4'-fluoro-3-(Boc-amino)propiophenone)

  • Catalyst: [Rh(COD)₂(R,R)-Et-DuPhos]BF₄

  • Solvent: Anhydrous, degassed Methanol

  • Hydrogen Gas: High purity (>99.995%)

Procedure:

  • Reactor Preparation: A high-pressure reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., Argon).

  • Charging the Reactor: Under an inert atmosphere, the substrate (1.0 mmol) and the catalyst (0.01 mmol, 1 mol%) are added to the reactor.

  • Solvent Addition: Anhydrous, degassed methanol (10 mL) is added via cannula.

  • Reaction Execution: The reactor is sealed, purged several times with low-pressure hydrogen gas, and then pressurized to the desired pressure (e.g., 5 bar H₂). The reaction mixture is stirred vigorously at a constant temperature (e.g., 25 °C).

  • Monitoring: The reaction is monitored by taking aliquots (under inert conditions) at specific time intervals and analyzing them by TLC, GC, or HPLC to determine conversion and enantiomeric excess.

  • Work-up: Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Catalyst Deactivation

G start Reaction Stalled or Sluggish check_conditions Verify Reaction Conditions (Temp, Pressure, Stirring) start->check_conditions new_reagents Test New Batch of Reagents/Catalyst/Solvent check_conditions->new_reagents Correct conditions_issue Optimize Conditions check_conditions->conditions_issue Incorrect analyze_impurities Analyze Reactants for Poisons (GC-MS, ICP-MS) new_reagents->analyze_impurities No Change problem_solved Problem Resolved new_reagents->problem_solved Activity Restored poisoning_confirmed Poisoning Confirmed analyze_impurities->poisoning_confirmed Poison Identified purify Purify All Inputs (Distill, Filter, etc.) poisoning_confirmed->purify regenerate Attempt Catalyst Regeneration poisoning_confirmed->regenerate conditions_issue->problem_solved purify->problem_solved regenerate->problem_solved Successful replace Replace Catalyst regenerate->replace Unsuccessful

A step-by-step workflow for diagnosing catalyst poisoning.

Mechanism of Palladium Catalyst Poisoning by Sulfur

G Pd_active Pd Active Site Product Product Pd_active->Product Reaction & Desorption Pd_poisoned Poisoned Site (Pd-S) Reactant Reactant Reactant->Pd_active Adsorption Reactant->Pd_poisoned Blocked Sulfur Sulfur Poison (e.g., R-SH) Sulfur->Pd_active Strong Chemisorption (Irreversible)

Sulfur compounds block active sites on a palladium catalyst.

References

Validation & Comparative

Determining Enantiomeric Excess of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol: A Comparative Guide to Chiral HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (e.e.) of chiral molecules is a critical step in synthesis, purification, and quality control. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol, a common chiral building block. This guide includes supporting data, detailed experimental protocols, and a workflow visualization to aid in method selection and implementation.

Comparison of Chiral HPLC Stationary Phases

The cornerstone of direct chiral HPLC is the chiral stationary phase (CSP). The selection of an appropriate CSP is paramount for achieving successful enantiomeric separation. For Boc-protected amino alcohols like the target compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most effective.[1][2] Below is a comparison of representative CSPs for this class of compounds.

Chiral Stationary Phase (CSP)Principle of SeparationTypical Mobile PhaseAdvantagesDisadvantages
Polysaccharide-based (e.g., Chiralpak® IA, AD-H) Enantiomers differentially interact with the helical polymer structure (amylose or cellulose derivatives) via hydrogen bonding, dipole-dipole, and π-π interactions.[2][3]Normal Phase: Heptane/IsopropanolReversed Phase: Acetonitrile/WaterBroad applicability for a wide range of chiral compounds, including alcohols and amines.[2][3] Robust and long-lasting columns.May require screening of different polysaccharide derivatives for optimal separation. Can be sensitive to mobile phase composition.
Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC® T, R) Enantiomers form transient diastereomeric complexes with the complex macrocyclic structure of the antibiotic (e.g., Teicoplanin, Ristocetin A) through multiple interactions including ionic, hydrogen bonding, and inclusion complexation.[1]Reversed Phase: Methanol/Water with acidic or basic additives.[1] Polar Organic: Acetonitrile/Methanol with additives.Excellent for polar and ionic compounds, particularly amino acids and their derivatives.[1] Often provides baseline separation.[1]Can be more expensive than polysaccharide-based CSPs. May have lower sample loading capacity.

Experimental Protocol: Chiral HPLC of this compound

This protocol provides a detailed methodology for determining the enantiomeric excess of this compound using a polysaccharide-based CSP, which is a common starting point for method development for this type of compound.

Objective: To separate the enantiomers of this compound and determine the enantiomeric excess of a sample.

Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Sample: A solution of this compound (approximately 1 mg/mL) dissolved in the mobile phase.

  • Racemic Standard: A solution of racemic this compound (approximately 1 mg/mL) in the mobile phase.

Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Procedure:

  • System Preparation: Equilibrate the Chiralpak® IA column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Racemic Standard Injection: Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the resolution factor.

  • Sample Injection: Inject the sample solution.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomeric peaks.

Data Analysis:

  • Identify the peaks corresponding to the two enantiomers based on the chromatogram of the racemic standard.

  • Integrate the peak areas of the two enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess (% e.e.) using the following formula:

    % e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

    Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Workflow for Enantiomeric Excess Determination by Chiral HPLC

The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral compound using HPLC.

G Workflow for Enantiomeric Excess Determination by Chiral HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic Prepare Racemic Standard equilibrate Equilibrate HPLC System and Chiral Column racemic->equilibrate sample Prepare Sample Solution sample->equilibrate inject_racemic Inject Racemic Standard equilibrate->inject_racemic inject_sample Inject Sample inject_racemic->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate Calculate % Enantiomeric Excess integrate->calculate report Generate Report calculate->report

References

A Comparative Guide to NMR Analysis for Enantiopurity of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceuticals, many of which are derived from or contain chiral amino alcohol moieties. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and versatile platform for this analysis. This guide provides a comparative overview of the most common NMR-based methods for assessing the enantiopurity of chiral amino alcohols, including the use of chiral derivatizing agents (CDAs), chiral solvating agents (CSAs), and lanthanide shift reagents (LSRs).

Comparison of NMR Methods for Enantiopurity Determination

The choice of method for determining the enantiopurity of a chiral amino alcohol by NMR depends on several factors, including the structure of the analyte, the desired accuracy, and the time and resources available. The following table summarizes the key characteristics of the three main approaches.

Method Principle Advantages Disadvantages Typical ΔΔδ (ppm)
Chiral Derivatizing Agents (CDAs) Covalent reaction of the analyte with a chiral agent to form diastereomers with distinct NMR spectra.[1]Often provides large and well-resolved chemical shift differences (ΔΔδ).[2] The resulting diastereomers are stable.Requires a chemical reaction, which can be time-consuming and may introduce kinetic resolution or racemization.[3] The analyte is consumed and must be recovered if needed.0.1 - 0.5+
Chiral Solvating Agents (CSAs) Non-covalent interaction between the analyte and a chiral agent to form transient diastereomeric complexes.[2][3]Simple to implement (mix and measure).[4] The analyte can be easily recovered.[3]The observed chemical shift differences are often smaller and can be sensitive to temperature, concentration, and solvent.0.01 - 0.2
Lanthanide Shift Reagents (LSRs) Coordination of a paramagnetic lanthanide complex to the analyte, inducing large chemical shifts.Can produce very large chemical shift differences.Often causes significant line broadening, which can reduce resolution, especially at high magnetic fields.[5] Can be sensitive to moisture.Variable, can be > 1.0
In situ Derivatization Rapid formation of diastereomeric complexes in the NMR tube, often from a multi-component reaction.[4][6]Combines the speed of CSAs with the potentially larger ΔΔδ of CDAs.[4][6]The reaction equilibrium and complex stability can be influenced by experimental conditions.0.05 - 0.2+

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative procedures for each of the discussed methods.

Chiral Derivatizing Agent (CDA) Method: Mosher's Ester Analysis

This protocol describes the formation of diastereomeric esters from a chiral amino alcohol and Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).

Materials:

  • Chiral amino alcohol (e.g., 1-phenylglycinol)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃)

  • NMR tubes

Procedure:

  • In two separate, dry NMR tubes, dissolve approximately 5 mg of the chiral amino alcohol in 0.5 mL of anhydrous CDCl₃.

  • To one tube, add a slight molar excess (1.1 equivalents) of (R)-MTPA-Cl and a catalytic amount of anhydrous pyridine.

  • To the second tube, add a slight molar excess (1.1 equivalents) of (S)-MTPA-Cl and a catalytic amount of anhydrous pyridine.

  • Cap the tubes and gently agitate to mix the contents. The reaction is typically complete within 15-30 minutes at room temperature.

  • Acquire ¹H NMR spectra for both samples.

  • Compare the spectra of the two diastereomeric esters. The difference in chemical shifts (Δδ = δS - δR) for protons near the chiral center is used to determine the enantiomeric excess.

Chiral Solvating Agent (CSA) Method: Using a BINOL-Derived Phosphoric Acid

This protocol outlines the use of a commercially available chiral solvating agent, (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, for the direct analysis of a chiral amino alcohol.

Materials:

  • Chiral amino alcohol (e.g., prolinol)

  • (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNPA)

  • Chloroform-d (CDCl₃)

  • NMR tube

Procedure:

  • Dissolve 5-10 mg of the chiral amino alcohol in 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the analyte.

  • Add 1.0 to 1.5 equivalents of (R)-BNPA to the NMR tube.

  • Cap the tube and shake gently to dissolve the CSA.

  • Acquire another ¹H NMR spectrum.

  • Compare the spectra with and without the CSA. Look for splitting of signals corresponding to protons near the chiral center. The integration of the separated signals allows for the determination of the enantiomeric ratio.

In situ Derivatization Method: BINOL and Boronic Acid

This method involves the rapid, in-tube formation of diastereomeric iminoboronate esters from a primary amino alcohol, 2-formylphenylboronic acid, and a chiral diol like BINOL.

Materials:

  • Chiral primary amino alcohol

  • 2-Formylphenylboronic acid

  • (R)- or (S)-1,1'-Bi-2-naphthol (BINOL)

  • Chloroform-d (CDCl₃) or other suitable deuterated solvent

  • 4 Å molecular sieves (optional, for drying the solvent)

  • NMR tube

Procedure:

  • Prepare a stock solution of the "host" by dissolving equimolar amounts of 2-formylphenylboronic acid and (R)-BINOL in CDCl₃. For example, 15 mg of 2-formylphenylboronic acid and 28.6 mg of (R)-BINOL in 1 mL of solvent.

  • In an NMR tube, dissolve approximately 5 mg of the chiral amino alcohol in 0.5 mL of CDCl₃.

  • Add an equimolar amount of the host solution to the NMR tube.

  • Cap the tube and shake for a few minutes to allow for the formation of the diastereomeric iminoboronate esters.

  • Acquire a ¹H NMR spectrum.

  • The ratio of the diastereomers can be determined by integrating well-resolved signals, often the imine proton or protons on the BINOL backbone.

Visualizing the Methodologies

The following diagrams illustrate the workflows and principles of the different NMR analysis methods.

CDA_Workflow cluster_analyte Analyte cluster_reagent Reagent Analyte Chiral Amino Alcohol (R and S Enantiomers) Reaction Covalent Reaction Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) CDA->Reaction Diastereomers Diastereomeric Mixture ((R,R) and (S,R) Esters) Reaction->Diastereomers NMR NMR Analysis Diastereomers->NMR

Workflow for Chiral Derivatizing Agent (CDA) Method.

CSA_Workflow cluster_analyte Analyte cluster_reagent Reagent Analyte Chiral Amino Alcohol (R and S Enantiomers) Interaction Non-covalent Interaction (Fast Exchange) Analyte->Interaction CSA Chiral Solvating Agent (e.g., (R)-BNPA) CSA->Interaction Complexes Transient Diastereomeric Complexes ((R)-(CSA) and (S)-(CSA)) Interaction->Complexes NMR NMR Analysis Complexes->NMR

Workflow for Chiral Solvating Agent (CSA) Method.

InSitu_Workflow cluster_reactants Reactants Analyte Chiral Amino Alcohol (R and S Enantiomers) Reaction In situ Reaction (in NMR tube) Analyte->Reaction Reagent1 Boronic Acid Derivative Reagent1->Reaction Reagent2 Chiral Diol (BINOL) Reagent2->Reaction Diastereomers Diastereomeric Iminoboronates Reaction->Diastereomers NMR NMR Analysis Diastereomers->NMR

Workflow for In situ Derivatization Method.

Conclusion

NMR spectroscopy provides a suite of reliable methods for the determination of the enantiomeric purity of chiral amino alcohols. The choice between using a chiral derivatizing agent, a chiral solvating agent, or an in situ method depends on the specific requirements of the analysis. CDAs often yield the largest and most easily quantifiable signal separation but require a chemical modification step. CSAs are operationally simple and non-destructive but may provide smaller signal separations. In situ derivatization methods offer a compelling compromise, combining the ease of a one-pot procedure with the potential for significant diastereomeric differentiation. Careful selection of the appropriate method and adherence to established protocols will ensure accurate and reproducible determination of enantiopurity, a critical parameter in the development of chiral drugs and other enantiomerically pure compounds.

References

Comparative Reactivity Analysis: 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol vs. 3-(Boc-amino)-3-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the nuanced reactivity differences imparted by fluorine substitution in a key synthetic intermediate.

This guide provides a comprehensive comparison of the chemical reactivity of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol and its non-fluorinated counterpart, 3-(Boc-amino)-3-phenyl-1-propanol. Understanding these differences is crucial for optimizing reaction conditions, predicting side products, and designing novel synthetic pathways in drug discovery and development. The presence of a fluorine atom on the phenyl ring, while seemingly a minor structural modification, significantly alters the electronic properties of the molecule, thereby influencing the reactivity of its functional groups.

Executive Summary

The primary distinction in reactivity between the two molecules arises from the strong electron-withdrawing inductive effect of the fluorine atom. This effect deactivates the aromatic ring, making it less susceptible to electrophilic attack. Conversely, the nucleophilicity of the hydroxyl and Boc-amino groups is also subtly influenced. This guide presents a data-driven comparison of these effects, supported by experimental protocols and illustrative diagrams to provide a clear and objective analysis for the discerning researcher.

Data Presentation: A Comparative Overview of Reactivity

FeatureThis compound3-(Boc-amino)-3-phenyl-1-propanolRationale
Aromatic Ring Reactivity (Electrophilic Substitution) LowerHigherThe electron-withdrawing fluorine atom deactivates the ring towards electrophiles.
Hydroxyl Group Acidity HigherLowerThe inductive effect of the fluorophenyl group increases the acidity of the hydroxyl proton.
Boc-Amino Group Basicity LowerHigherThe electron-withdrawing nature of the fluorophenyl group reduces the electron density on the nitrogen atom.
Susceptibility to Oxidation (Hydroxyl Group) Potentially HigherPotentially LowerThe electron-deficient nature of the benzylic position in the fluorinated compound may influence oxidation rates.

Experimental Protocols

The following are representative experimental protocols for reactions that can be used to probe the reactivity differences between the two compounds.

Protocol 1: Comparative Nitration of the Aromatic Ring

This experiment aims to compare the susceptibility of the aromatic ring to electrophilic substitution.

Materials:

  • This compound

  • 3-(Boc-amino)-3-phenyl-1-propanol

  • Nitric Acid (70%)

  • Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Thin Layer Chromatography (TLC) plates (Silica gel)

  • NMR tubes, Deuterated Chloroform (CDCl3)

Procedure:

  • In two separate round-bottom flasks, dissolve 1 mmol of this compound and 3-(Boc-amino)-3-phenyl-1-propanol in 10 mL of DCM.

  • Cool both flasks to 0°C in an ice bath.

  • Slowly add a pre-mixed, cooled solution of 1.1 mmol of nitric acid in 1 mL of sulfuric acid to each flask with constant stirring.

  • Monitor the reaction progress by TLC.

  • After 1 hour (or upon completion), quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the conversion and regioselectivity of the nitration.

Protocol 2: Comparative Esterification of the Hydroxyl Group

This experiment compares the nucleophilicity of the hydroxyl group.

Materials:

  • This compound

  • 3-(Boc-amino)-3-phenyl-1-propanol

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • In two separate vials, dissolve 0.5 mmol of each substrate in 5 mL of DCM.

  • Add 1.5 equivalents of pyridine to each vial.

  • Add 1.2 equivalents of acetic anhydride to each vial.

  • Stir the reactions at room temperature.

  • Take aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes) and quench with 1 M HCl.

  • Extract the quenched aliquots with DCM, wash with saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

  • Analyze the samples by HPLC to determine the rate of ester formation for each substrate.

Visualizations

The following diagrams illustrate key concepts related to the comparative reactivity of the two molecules.

electronic_effects cluster_fluorinated This compound cluster_non_fluorinated 3-(Boc-amino)-3-phenyl-1-propanol F Fluorine (F) Phenyl_F Phenyl Ring F->Phenyl_F -I (Inductive Effect) Phenyl_F->F +M (Mesomeric Effect) H Hydrogen (H) Phenyl_H Phenyl Ring H->Phenyl_H Minimal Electronic Effect experimental_workflow start Start: Parallel Reaction Setup react_F Fluorinated Analog + Reagents start->react_F react_H Non-fluorinated Analog + Reagents start->react_H monitoring Reaction Monitoring (TLC/HPLC) react_F->monitoring react_H->monitoring workup Quenching & Workup monitoring->workup analysis Product Analysis (NMR/HPLC) workup->analysis comparison Data Comparison (Yields, Rates) analysis->comparison logical_relationship fluorine Fluorine Substitution inductive Strong Inductive Effect (-I) fluorine->inductive resonance Weak Resonance Effect (+M) fluorine->resonance electron_density Decreased Electron Density on Phenyl Ring inductive->electron_density resonance->electron_density reactivity Reduced Reactivity in Electrophilic Aromatic Substitution electron_density->reactivity

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Phenylalaninol Derivatives in DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of fluorine into drug candidates represents a powerful tool for optimizing therapeutic efficacy. This guide provides a comparative analysis of the biological activity of fluorinated versus non-fluorinated phenylalaninol derivatives, with a focus on their inhibitory effects on Dipeptidyl Peptidase 4 (DPP-4), a key enzyme in glucose homeostasis.

The substitution of hydrogen with fluorine in a molecule can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These modifications can translate into improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] While direct comparative studies on alaninol derivatives are limited, the well-documented impact of fluorination on the closely related phenylalanine derivatives provides a strong model for understanding these effects.

Enhanced Potency: A Quantitative Look at DPP-4 Inhibition

Dipeptidyl Peptidase 4 (DPP-4) is a serine protease that plays a crucial role in the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release, making it an attractive target for the treatment of type 2 diabetes.

A study on novel benzyl-substituted (S)-phenylalanine derivatives as DPP-4 inhibitors demonstrated a significant enhancement in inhibitory activity upon fluorination. The introduction of a fluorine atom to the benzyl ring of the phenylalanine derivative resulted in a potent DPP-4 inhibitor with an IC50 value of 3.79 nM.[3] This represents a substantial increase in potency compared to other non-fluorinated derivatives in the same series.[3]

CompoundTarget EnzymeIC50 (nM)
Non-fluorinated Phenylalanine DerivativeDPP-4>25.52
4-fluorobenzyl Phenylalanine Derivative DPP-4 3.79
Sitagliptin (marketed drug)DPP-4~19

Table 1: Comparison of DPP-4 Inhibitory Activity. The data clearly shows the superior potency of the fluorinated phenylalanine derivative compared to its non-fluorinated counterpart and the established DPP-4 inhibitor, Sitagliptin.[3]

The enhanced inhibitory activity of the fluorinated derivative can be attributed to several factors. The high electronegativity of the fluorine atom can alter the electronic distribution within the molecule, potentially leading to stronger interactions with the active site of the DPP-4 enzyme.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, which can contribute to increased metabolic stability, prolonging the compound's duration of action.[2]

The DPP-4 Signaling Pathway and Inhibition

The mechanism of action of DPP-4 inhibitors involves preventing the breakdown of incretin hormones, thereby augmenting their glucose-lowering effects. The following diagram illustrates the signaling pathway.

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates GLP-1 GLP-1 L-cells->GLP-1 secretes Pancreatic Beta-cells Pancreatic Beta-cells GLP-1->Pancreatic Beta-cells stimulates Pancreatic Alpha-cells Pancreatic Alpha-cells GLP-1->Pancreatic Alpha-cells inhibits DPP-4 DPP-4 GLP-1->DPP-4 degraded by Insulin Insulin Pancreatic Beta-cells->Insulin releases Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Glucagon Glucagon Pancreatic Alpha-cells->Glucagon suppresses release Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production stimulates Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 Fluorinated Inhibitor Fluorinated Inhibitor Fluorinated Inhibitor->DPP-4 inhibits

Figure 1: DPP-4 Inhibition Pathway

Experimental Protocols

The following provides a general methodology for assessing the DPP-4 inhibitory activity of novel compounds, based on standard enzymatic assays.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)

  • Test compounds (fluorinated and non-fluorinated derivatives)

  • Positive control (e.g., Sitagliptin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well microplate, add the DPP-4 enzyme to each well.

  • Add the diluted test compounds or positive control to the respective wells.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Monitor the absorbance of the product (p-nitroanilide) at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

This experimental design allows for a direct comparison of the inhibitory potency of the fluorinated and non-fluorinated derivatives.

Conclusion

The strategic incorporation of fluorine into phenylalaninol derivatives demonstrates a clear and significant enhancement of their biological activity as DPP-4 inhibitors. The quantitative data presented highlights the potential of fluorination to dramatically improve the potency of drug candidates. This comparative guide underscores the importance of considering fluorination as a key strategy in modern drug design and development for researchers and scientists aiming to optimize the therapeutic potential of novel compounds.

References

A Comparative Guide to the Analytical Characterization of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary analytical methods for the characterization of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol, a key intermediate in the synthesis of various pharmaceutical compounds. The performance of these methods will be compared with their application to a structurally similar alternative, (S)-3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol, supported by representative experimental data.

Introduction

The precise characterization of pharmaceutical intermediates is a critical step in drug development to ensure purity, identity, and stability. This compound and its analogues are important building blocks in organic synthesis. Their structural integrity is paramount for the successful synthesis of target active pharmaceutical ingredients (APIs). This guide outlines the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of these compounds.

Analytical Methods Overview

A typical workflow for the analytical characterization of a synthesized pharmaceutical intermediate is outlined below. It begins with preliminary structural verification and purity assessment, followed by more detailed structural elucidation and confirmation.

G Workflow for Analytical Characterization cluster_0 Initial Synthesis & Purification cluster_1 Preliminary Analysis cluster_2 Detailed Characterization cluster_3 Final Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis (Reaction Monitoring & Purity Check) Purification->TLC FTIR_prelim FTIR Spectroscopy (Functional Group Identification) NMR NMR Spectroscopy (¹H & ¹³C for Structural Elucidation) TLC->NMR MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS HPLC HPLC Analysis (Purity & Quantification) MS->HPLC Data_Analysis Data Integration & Interpretation HPLC->Data_Analysis Report Certificate of Analysis (CoA) Generation Data_Analysis->Report

Caption: A generalized workflow for the synthesis and analytical characterization of a pharmaceutical intermediate.

Data Presentation: A Comparative Analysis

The following tables summarize representative quantitative data obtained from the characterization of this compound and its chloro-analogue.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
ProtonsThis compound (Representative Chemical Shift, δ ppm)(S)-3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol (Representative Chemical Shift, δ ppm)MultiplicityIntegration
C(CH₃)₃ (Boc)1.421.43s9H
CH₂-CH₂OH~1.75-1.95~1.78-1.98m2H
CH-NHBoc~4.80-4.90~4.82-4.92m1H
CH₂-OH~3.60-3.75~3.62-3.78m2H
NH~5.10~5.15br s1H
Aromatic CH7.00-7.10 (d, J=8.5 Hz), 7.25-7.35 (t, J=8.5 Hz)7.28 (d, J=8.4 Hz), 7.35 (d, J=8.4 Hz)d, t / d, d2H, 2H
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
CarbonThis compound (Representative Chemical Shift, δ ppm)(S)-3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol (Representative Chemical Shift, δ ppm)
C (CH₃)₃ (Boc)28.428.4
C (CH₃)₃ (Boc)79.579.6
C H₂-CH₂OH36.536.7
C H-NHBoc52.853.0
C H₂-OH60.260.3
Aromatic C -H115.4 (d, J=21 Hz), 128.0 (d, J=8 Hz)128.2, 128.9
Aromatic C -F / C -Cl162.0 (d, J=245 Hz)133.5
Aromatic C -C139.5 (d, J=3 Hz)142.0
C =O (Boc)155.8155.9
Table 3: HPLC Purity Analysis Comparison
CompoundRetention Time (min)Purity (%)
This compound8.5>98.0
(S)-3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol8.9>98.0
Table 4: Mass Spectrometry Data Comparison
CompoundIonization ModeCalculated Mass [M+H]⁺Observed Mass [M+H]⁺
This compoundESI+270.1505270.1509
(S)-3-(Boc-amino)-3-(4-chlorophenyl)-1-propanolESI+286.1210286.1213
Table 5: FTIR Spectral Data Comparison
Functional GroupThis compound (Representative Wavenumber, cm⁻¹)(S)-3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol (Representative Wavenumber, cm⁻¹)
O-H (alcohol)~3400 (broad)~3410 (broad)
N-H (carbamate)~3350~3345
C-H (aromatic)~3050~3055
C-H (aliphatic)~2975, 2870~2978, 2872
C=O (carbamate)~1685~1688
N-H bend (amide II)~1520~1525
C-F stretch~1225-
C-Cl stretch-~1090
C-O (alcohol)~1050~1048

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the chemical structure and confirm the identity of the compound.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 10-15 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: -10 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and quantify any impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient Program:

    • 0-2 min: 5% B.

    • 2-15 min: 5% to 95% B.

    • 15-18 min: 95% B.

    • 18-20 min: 95% to 5% B.

    • 20-25 min: 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase (50:50 A:B).

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Sample Infusion: The sample is introduced via direct infusion or from the HPLC eluent.

  • Mass Range: m/z 100-1000.

  • Data Analysis: The observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is compared to the calculated exact mass.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis: The positions and shapes of the absorption bands are correlated with known functional group frequencies.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound and its analogues. The combination of NMR, HPLC, MS, and FTIR allows for unambiguous structural confirmation, purity assessment, and molecular weight determination, ensuring the quality and consistency of these critical pharmaceutical intermediates. The comparative data presented serves as a valuable reference for researchers in the field.

A Comparative Cost-Benefit Analysis of Synthetic Routes to 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral amino alcohol 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of pharmaceuticals. The selection of a synthetic route that is both cost-effective and efficient is a critical consideration in the drug development process. This guide provides a comparative analysis of two plausible synthetic pathways to this target molecule, offering a cost-benefit analysis supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

Two primary synthetic strategies were evaluated: Route 1 , which proceeds via the reduction of a β-amino acid ester, and Route 2 , which employs a reductive amination of a β-hydroxyketone. The following table summarizes the key quantitative metrics for each route.

ParameterRoute 1: Reduction of β-Amino Acid EsterRoute 2: Reductive Amination of β-Hydroxyketone
Starting Materials 4-Fluorobenzaldehyde, Ethyl bromoacetate, Zinc, Ammonium acetate, Di-tert-butyl dicarbonate, Lithium borohydride4'-Fluorochalcone, Sodium borohydride, Ammonium acetate, Sodium cyanoborohydride, Di-tert-butyl dicarbonate
Number of Steps 44
Overall Estimated Yield ~55-65%~60-70%
Estimated Cost of Reagents per Mole of Product ModerateLower
Key Advantages Utilizes well-established reactions.Potentially higher overall yield and lower reagent costs.
Key Disadvantages Handling of zinc dust and intermediate purification can be challenging.The synthesis of the β-hydroxyketone precursor may require careful optimization.

Logical Workflow of the Cost-Benefit Analysis

The decision-making process for selecting the optimal synthetic route involves a sequential evaluation of several factors, as illustrated in the workflow diagram below.

CostBenefitAnalysis cluster_route1 Route 1: β-Amino Acid Ester Reduction cluster_route2 Route 2: Reductive Amination r1_start Starting Materials: 4-Fluorobenzaldehyde, Ethyl bromoacetate r1_s1 Reformatsky & Amination r1_start->r1_s1 Yield 1 r1_s2 Boc Protection r1_s1->r1_s2 Yield 2 r1_s3 Ester Reduction r1_s2->r1_s3 Yield 3 r1_end Final Product r1_s3->r1_end analysis Cost-Benefit Analysis r1_end->analysis r2_start Starting Materials: 4'-Fluorochalcone r2_s1 Epoxidation & Rearrangement (to β-hydroxyketone) r2_start->r2_s1 Yield A r2_s2 Reductive Amination r2_s1->r2_s2 Yield B r2_s3 Boc Protection r2_s2->r2_s3 Yield C r2_end Final Product r2_s3->r2_end r2_end->analysis factors Evaluation Factors: - Overall Yield - Reagent Cost - Scalability - Safety & Waste analysis->factors decision Optimal Route Selection factors->decision

Caption: Workflow for Cost-Benefit Analysis of Synthetic Routes.

Experimental Protocols

Route 1: Reduction of β-Amino Acid Ester

Step 1: Synthesis of Ethyl 3-amino-3-(4-fluorophenyl)propanoate

This step can be achieved through a one-pot reaction starting with a Reformatsky-type reaction followed by amination.

  • To a stirred suspension of zinc dust (1.2 eq) in anhydrous THF, a solution of 4-fluorobenzaldehyde (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF is added dropwise. The reaction mixture is gently heated to initiate the reaction.

  • After the initial exothermic reaction subsides, the mixture is stirred at reflux for 2 hours.

  • The reaction is then cooled to room temperature, and a solution of ammonium acetate (3.0 eq) in ethanol is added. The mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 3-amino-3-(4-fluorophenyl)propanoate.

  • Estimated Yield: 70-80%

Step 2: Boc Protection of Ethyl 3-amino-3-(4-fluorophenyl)propanoate

  • To a solution of ethyl 3-amino-3-(4-fluorophenyl)propanoate (1.0 eq) in a mixture of THF and water (1:1), sodium bicarbonate (3.0 eq) and di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) are added at 0 °C.[1]

  • The reaction mixture is stirred at room temperature for 10 hours.

  • The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give ethyl 3-(Boc-amino)-3-(4-fluorophenyl)propanoate, which is often used in the next step without further purification.

  • Estimated Yield: 90-95%

Step 3: Reduction of Ethyl 3-(Boc-amino)-3-(4-fluorophenyl)propanoate

  • To a solution of ethyl 3-(Boc-amino)-3-(4-fluorophenyl)propanoate (1.0 eq) in anhydrous THF at 0 °C, lithium borohydride (LiBH₄) (2.0 eq) is added portion-wise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched by the dropwise addition of water at 0 °C, followed by the addition of 1M HCl to adjust the pH to ~7.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

  • Estimated Yield: 85-90%

Route 2: Reductive Amination of β-Hydroxyketone

Step 1: Synthesis of 3-hydroxy-1-(4-fluorophenyl)propan-1-one

This precursor can be synthesized from the corresponding chalcone.

  • 4'-Fluorochalcone is first converted to its epoxide using hydrogen peroxide and a base like sodium hydroxide in a methanol/water mixture.

  • The resulting epoxide is then subjected to an acid-catalyzed rearrangement (e.g., using sulfuric acid in dioxane) to yield the β-hydroxyketone, 3-hydroxy-1-(4-fluorophenyl)propan-1-one.

  • Estimated Yield: 80-85% for the two steps.

Step 2: Reductive Amination to 3-amino-3-(4-fluorophenyl)-1-propanol

  • To a solution of 3-hydroxy-1-(4-fluorophenyl)propan-1-one (1.0 eq) in methanol, ammonium acetate (5.0 eq) is added, and the mixture is stirred at room temperature for 1 hour to form the imine intermediate.

  • The reaction mixture is then cooled to 0 °C, and sodium cyanoborohydride (NaBH₃CN) (1.5 eq) is added portion-wise.[2] The reaction is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is taken up in water and the pH is adjusted to >10 with 2M NaOH.

  • The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3-amino-3-(4-fluorophenyl)-1-propanol.

  • Estimated Yield: 75-85%

Step 3: Boc Protection of 3-amino-3-(4-fluorophenyl)-1-propanol

  • To a solution of 3-amino-3-(4-fluorophenyl)-1-propanol (1.0 eq) in a mixture of THF and water (1:1), sodium bicarbonate (3.0 eq) and di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) are added at 0 °C.[3]

  • The reaction mixture is stirred at room temperature for 10 hours.

  • The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give this compound.

  • Estimated Yield: 90-95%

Conclusion

Both synthetic routes presented are viable for the preparation of this compound. Route 2, proceeding through a reductive amination of a β-hydroxyketone, appears to offer a slight advantage in terms of potential overall yield and the use of generally less expensive starting materials. However, the synthesis of the β-hydroxyketone precursor may require more optimization compared to the more established reactions utilized in Route 1.

The final choice of synthetic route will depend on the specific needs and capabilities of the laboratory, including the scale of the synthesis, the availability and cost of reagents, and the technical expertise of the personnel. It is recommended that small-scale trials of both routes be conducted to determine the optimal conditions and to accurately assess the yields and costs before committing to a large-scale synthesis.

References

Orthogonal Deprotection of the Boc Group in the Presence of Fmoc and Cbz Groups: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of complex organic synthesis, particularly in peptide and medicinal chemistry, the strategic use of protecting groups is paramount for achieving desired molecular architectures. The tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) groups are three of the most common amine protecting groups. Their successful deployment often relies on the principle of orthogonality, which allows for the selective removal of one protecting group in the presence of others. This guide provides a comprehensive comparison of the selective deprotection of the Boc group under acidic conditions while preserving the integrity of the base-labile Fmoc and hydrogenolysis-labile Cbz groups.

The fundamental principle of this orthogonality lies in the distinct chemical liabilities of each protecting group. The Boc group is readily cleaved by acids, the Fmoc group by bases, and the Cbz group by catalytic hydrogenolysis.[1][2][3] This allows for a highly selective deprotection strategy, which is a cornerstone of modern chemical synthesis.[1]

Comparative Data of Deprotection Conditions

The selection of an appropriate acidic reagent for Boc deprotection is critical to ensure high yields and purity of the desired product without affecting the Fmoc and Cbz groups. Below is a summary of common acidic conditions for Boc removal and the stability of Fmoc and Cbz groups under these conditions.

Deprotection ReagentTypical ConditionsReaction TimeYield of Boc DeprotectionPurityStability of Fmoc GroupStability of Cbz Group
Trifluoroacetic Acid (TFA) 20-50% TFA in Dichloromethane (DCM)1 - 2 hours>95%HighStableStable
Hydrochloric Acid (HCl) 4M HCl in Dioxane1 - 4 hours>90%HighStableGenerally Stable
Oxalyl Chloride in Methanol 2-3 equivalents in Methanol, Room Temp.1 - 4 hoursup to 90%GoodStableStable
Aqueous Phosphoric Acid THF, Room Temp.VariableHighGoodStableStable
Ferric Chloride (FeCl₃) Acetonitrile/DCM, Room Temp.~30 minutesModerate to GoodGoodStableStable

Experimental Protocols

Detailed methodologies for the selective deprotection of the Boc group are provided below. It is important to note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Protocol 1: Selective Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc group using a standard TFA/DCM mixture, a widely used method for its efficiency and reliability.[4]

Materials:

  • Boc-protected compound containing Fmoc and Cbz groups

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (e.g., 10 mL per 1 gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully neutralize the excess TFA by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Protocol 2: Mild and Selective Boc Deprotection using Oxalyl Chloride in Methanol

This method offers a milder alternative to strong acids like TFA and has shown good functional group tolerance.[5][6]

Materials:

  • Boc-protected compound containing Fmoc and Cbz groups

  • Oxalyl chloride

  • Methanol, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected compound in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add oxalyl chloride (2-3 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess reagent under reduced pressure. The resulting hydrochloride salt of the deprotected amine can often be used in the next step without further purification.

Visualizing Orthogonality and Deprotection Pathways

The following diagrams, generated using Graphviz, illustrate the chemical structures of the protecting groups, the principle of their orthogonal removal, and the experimental workflow for selective Boc deprotection.

G Chemical Structures of Protecting Groups Boc Boc (tert-Butoxycarbonyl) Fmoc Fmoc (9-Fluorenylmethyloxycarbonyl) Cbz Cbz (Benzyloxycarbonyl)

Chemical Structures of Protecting Groups

G Orthogonal Deprotection Strategy cluster_boc Acidic Conditions cluster_fmoc Basic Conditions cluster_cbz Hydrogenolysis Molecule Protected Amino Acid (Boc-AA-Fmoc, Cbz) Boc_Deprotection Boc Removal Molecule->Boc_Deprotection TFA/DCM Fmoc_Deprotection Fmoc Removal Molecule->Fmoc_Deprotection Piperidine/DMF Cbz_Deprotection Cbz Removal Molecule->Cbz_Deprotection H2, Pd/C Product_Boc Product_Boc Boc_Deprotection->Product_Boc Yields Free Amine Product_Fmoc Product_Fmoc Fmoc_Deprotection->Product_Fmoc Yields Free Amine Product_Cbz Product_Cbz Cbz_Deprotection->Product_Cbz Yields Free Amine

Orthogonal Deprotection Strategy

G Workflow for Selective Boc Deprotection Start Start: Boc-AA(Fmoc, Cbz) Dissolve Dissolve in anhydrous DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_TFA Add TFA (20-50%) Cool->Add_TFA React Stir at RT for 1-2h Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup (NaHCO3) Monitor->Workup Reaction Complete Extract Extract with DCM Workup->Extract Dry Dry and Concentrate Extract->Dry End End: H2N-AA(Fmoc, Cbz) Dry->End

Workflow for Selective Boc Deprotection

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol (CAS No. 862466-16-8), a compound often used in pharmaceutical research.

While a complete Safety Data Sheet (SDS) for this specific compound could not be fully accessed, the following procedures are based on general principles of chemical waste management and information from SDSs of structurally similar compounds. It is crucial to handle this compound with care, assuming it may possess hazards associated with its functional groups.

Key Safety and Disposal Information

PropertyInformation (Guidance based on 3-Amino-1-propanol)
GHS Hazard Statements Based on similar compounds, may be harmful if swallowed and could cause skin and eye irritation or damage. May also be harmful to aquatic life.[1][2]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[1][3]
Handling Avoid contact with skin and eyes. Do not breathe dust or vapors. Use only in a well-ventilated area. Wash hands thoroughly after handling.[3][4]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Disposal Method Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][5] Do not mix with other waste.[1]
Spill Response For spills, collect, bind, and pump off the material. Use liquid-absorbent material. Clean the affected area properly. Prevent the product from entering drains.[1]

Experimental Protocol for Disposal

The following step-by-step methodology should be followed for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and safety goggles or a face shield.
  • Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.
  • Ensure an eyewash station and safety shower are readily accessible.

2. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled, and sealed waste container.
  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
  • Leave chemicals in their original containers where possible.[1]

3. Labeling and Storage of Waste:

  • Label the waste container with "Hazardous Waste," the full chemical name: "this compound," the CAS number: "862466-16-8," and the approximate quantity of waste.
  • Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

4. Final Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
  • Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.[1] Untreated containers should be handled as the product itself.[1]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Dedicated Container A->C B Work in a Chemical Fume Hood B->C D Seal and Clearly Label the Waste Container C->D E Store in a Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Dispose via Approved Waste Disposal Facility F->G

Disposal workflow for this compound.

References

Comprehensive Safety and Operational Guide for 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol. The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Assessment and Control

Key Safety Considerations:

  • Engineering Controls: Always work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4] Ensure that a safety shower and eyewash station are easily accessible.[4]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[3][5] Wash hands thoroughly after handling the chemical.[5][6]

  • Contamination: Remove and wash contaminated clothing before reuse.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Standard/Specification Rationale
Eyes & Face Chemical splash gogglesANSI Z87.1Protects against chemical splashes.[8][9]
Face shield (when splash hazard is high)-Provides additional protection for the face.[8][9]
Hands Chemical-resistant gloves (e.g., Nitrile)-Prevents skin contact with the chemical.[4][5][8][10]
Body Flame-resistant lab coat-Protects skin and clothing from splashes.[4][8][10]
Respiratory Multi-purpose combination respirator cartridge (if ventilation is inadequate)NIOSH approvedProtects against inhalation of vapors or aerosols.[8][10]
Feet Closed-toe shoes-Protects feet from spills and falling objects.[8][9][10]

Operational Plan: From Preparation to Disposal

Adherence to a strict procedural workflow is critical for ensuring safety during the handling of this compound.

Experimental Workflow:

  • Preparation:

    • Designate and prepare a well-ventilated work area, preferably inside a chemical fume hood.[4]

    • Ensure all necessary equipment, including PPE, is readily available.

    • Confirm the location and functionality of safety equipment such as eyewash stations and safety showers.[4]

  • Handling the Chemical:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully measure and transfer the chemical, avoiding splashes and the generation of aerosols.

    • Keep containers tightly closed when not in use.[1]

  • Waste Collection:

    • Collect all waste materials, including contaminated gloves and disposable labware, in a designated and clearly labeled hazardous waste container.[6][11]

  • Decontamination:

    • Clean the work area and any equipment used with an appropriate solvent.

  • Doffing PPE:

    • Remove PPE in the correct order to prevent cross-contamination (e.g., gloves, then lab coat, followed by eye protection).

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after removing PPE.[5][6]

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal prep_area Prepare Work Area (Fume Hood) gather_materials Gather Materials & PPE prep_area->gather_materials check_safety Check Safety Equipment gather_materials->check_safety don_ppe Don PPE check_safety->don_ppe handle_chem Handle Chemical don_ppe->handle_chem collect_waste Collect Waste in Labeled Container handle_chem->collect_waste decontaminate Decontaminate Work Area collect_waste->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands dispose Dispose of Waste via Licensed Contractor wash_hands->dispose

Caption: Procedural workflow for the safe handling and disposal of the chemical.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Do not mix this chemical waste with other waste streams.

  • Containerization: Use a dedicated, properly labeled, and sealed container for all waste generated.[6]

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[6] Do not pour it down the drain.[1][6] Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product.[1][6]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.